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2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one Documentation Hub

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  • Product: 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one
  • CAS: 779309-80-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one: A Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited publicly available data...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited publicly available data on this specific analog, this guide will draw upon established knowledge of the closely related and well-documented 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one, a key intermediate in the synthesis of the antihypertensive drug Irbesartan.[1][2][3][4] The principles of its synthesis, its chemical properties, and its potential as a scaffold for drug development will be discussed, providing a robust framework for researchers and drug development professionals.

Introduction: The Spirocyclic Advantage in Medicinal Chemistry

Spirocyclic systems, where two rings share a single atom, are of increasing interest in drug discovery.[3] This unique three-dimensional architecture offers several advantages over traditional flat, aromatic structures, including increased structural rigidity, improved metabolic stability, and the potential for more specific interactions with biological targets. The 1,3-diaza-spiro[4.4]non-1-en-4-one core represents a versatile scaffold, combining the desirable properties of a spirocycle with the hydrogen bonding capabilities and synthetic tractability of an embedded imidazolinone moiety.[5]

The subject of this guide, 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one, incorporates a phenyl group at the 2-position. This substitution is anticipated to significantly influence the molecule's physicochemical and pharmacological properties compared to its alkyl-substituted counterparts, such as the 2-butyl derivative used in Irbesartan synthesis.[1][6] The introduction of the phenyl ring provides a site for potential π-π stacking interactions with biological targets and alters the overall lipophilicity, which can impact cell permeability and pharmacokinetic profiles.

Physicochemical Properties

Property1,3-Diazaspiro[4.4]non-1-en-4-one (Core Scaffold)2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one (Predicted)
CAS Number 761385-65-3[7]138402-05-8[6]779309-80-7[8]
Molecular Formula C₇H₁₀N₂O[7]C₁₁H₁₈N₂O[6]C₁₃H₁₄N₂O
Molecular Weight 138.17 g/mol [7]194.27 g/mol [6]214.26 g/mol
Appearance Not specifiedWhite to off-white crystalline powder (for HCl salt)Likely a solid at room temperature
Solubility Not specifiedThe hydrochloride salt is soluble in water.[4]Expected to have low aqueous solubility, but can be converted to a more soluble salt form.
XLogP3 0.3[7]1.6[6]Higher than the butyl analog, likely in the 2.0-2.5 range

The phenyl group is expected to increase the lipophilicity (as indicated by a higher predicted XLogP3 value) compared to the butyl group. This could enhance membrane permeability but may also decrease aqueous solubility. As with the butyl analogue, the formation of a hydrochloride salt would likely be a viable strategy to improve its solubility and handling characteristics for in vitro assays and formulation development.[5]

Synthesis and Characterization

The synthesis of the 1,3-diaza-spiro[4.4]non-1-en-4-one scaffold is well-established, particularly for the 2-butyl derivative, and typically commences from cyclopentanone.[4][9] This established route provides a strong basis for a proposed synthesis of the 2-phenyl analog.

Proposed Synthetic Pathway

The synthesis is a multi-step process that involves the formation of an amino nitrile, followed by hydrolysis, acylation, and a final cyclization step.

Synthetic_Pathway A Cyclopentanone B 1-Aminocyclopentanecarbonitrile A->B  KCN, NH4Cl C 1-Aminocyclopentanecarboxamide B->C  Alkaline Hydrolysis D N-(1-Benzamidoyl)cyclopentanecarboxamide C->D  Benzoyl Chloride, Base E 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one D->E  Cyclization (Heat/Base)

Caption: Proposed synthetic workflow for 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

  • Rationale: This is a classic Strecker synthesis, a reliable method for producing α-amino nitriles from a ketone.

  • Procedure: To a solution of potassium cyanide and ammonium chloride in aqueous ammonia, cyclopentanone is added dropwise at a low temperature (0-5 °C). The reaction is stirred until completion, and the product is extracted with an organic solvent.

Step 2: Hydrolysis to 1-Aminocyclopentanecarboxamide

  • Rationale: The nitrile is selectively hydrolyzed to a primary amide under controlled alkaline conditions.

  • Procedure: The 1-aminocyclopentanecarbonitrile is treated with a strong base like potassium hydroxide in an alcoholic solvent. The reaction is monitored to prevent over-hydrolysis to the carboxylic acid.[4]

Step 3: Acylation with Benzoyl Chloride

  • Rationale: The amino group of the carboxamide is acylated to introduce the phenyl group. This is the key step that differentiates the synthesis from that of the 2-butyl analog (which uses valeryl chloride).[4][9]

  • Procedure: The 1-aminocyclopentanecarboxamide is dissolved in a suitable solvent with a non-nucleophilic base (e.g., triethylamine). Benzoyl chloride is added dropwise, and the reaction is stirred to completion.

Step 4: Cyclization to form 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one

  • Rationale: An intramolecular condensation reaction, driven by heat or base, forms the final heterocyclic ring system.

  • Procedure: The acylated intermediate is heated in a suitable solvent, often in the presence of a base, to facilitate the cyclization and dehydration, yielding the target compound.[4][9]

Characterization

The successful synthesis of the target compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the phenyl protons, as well as the aliphatic protons of the cyclopentyl ring. The absence of the amide N-H protons from the precursor would indicate successful cyclization.

    • ¹³C NMR would show the carbonyl carbon of the imidazolinone ring, the spiro carbon, and the distinct signals for the phenyl and cyclopentyl carbons.

  • Infrared (IR) Spectroscopy: Key stretches would include the C=O of the cyclic amide (around 1700-1740 cm⁻¹) and the C=N of the imine (around 1640-1690 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₃H₁₄N₂O (214.1106) would confirm the elemental composition.

Chemical Reactivity and Potential Applications

The true value of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one lies in its potential as a versatile building block for more complex molecules, particularly in the realm of drug discovery.

Reactivity

The key reactive site for further elaboration is the secondary amine (N-H) at the 3-position of the diazaspiro core. This nitrogen can act as a nucleophile, allowing for the introduction of various substituents.[2]

Reactivity_Workflow cluster_0 Synthetic Elaboration A 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one B N-Alkylated Derivatives A->B  R-X, Base C N-Acylated Derivatives A->C  RCOCl, Base D N-Arylated Derivatives A->D  Ar-X, Catalyst

Caption: Key synthetic transformations of the diazaspiro scaffold.

This reactivity is analogous to the alkylation step in the synthesis of Irbesartan, where the 2-butyl diazaspiro intermediate is alkylated with a substituted biphenylmethyl bromide.[1][2] This demonstrates the scaffold's proven utility in building complex, biologically active molecules.

Potential as a Scaffold in Drug Discovery

The 2-phenyl diazaspiro scaffold holds promise for the development of novel therapeutics in various disease areas. While direct biological data for this compound is scarce, related structures have been investigated for a range of activities.

  • Antihypertensive Agents: Building on the precedent of Irbesartan, this scaffold is a prime candidate for developing new angiotensin II receptor antagonists or other cardiovascular drugs.[2] The phenyl group could be functionalized to explore different binding pocket interactions.

  • Anticancer and Anti-inflammatory Agents: Many heterocyclic compounds, including those with spirocyclic motifs, have shown promise in oncology and immunology.[10] The rigid structure of the diazaspiro core is ideal for presenting pharmacophoric elements in a defined spatial orientation to interact with targets like kinases or proteases.

  • Neurological Disorders: The ability to tune the lipophilicity and introduce diverse functional groups makes this scaffold suitable for targeting central nervous system (CNS) receptors or enzymes.[10]

The development workflow would involve creating a library of analogs by reacting the core scaffold with various electrophiles (e.g., alkyl halides, acyl chlorides) and screening them against biological targets of interest.

Conclusion

2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one is a promising, yet underexplored, chemical entity. By leveraging the extensive knowledge available for its 2-butyl analog, we can confidently propose robust synthetic routes and anticipate its physicochemical properties. Its inherent structural features—a rigid spirocyclic core, a modifiable nitrogen handle, and an appended phenyl group—make it an attractive starting point for medicinal chemistry campaigns. This guide serves as a foundational resource to encourage and facilitate further research into this versatile scaffold, with the ultimate goal of unlocking its potential in the development of novel therapeutics.

References

  • PubChem. 1,3-Diazaspiro[4.4]non-1-en-4-one. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Available from: [Link]

  • Google Patents. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[6][6] nonane-1-ene-4-ketone. Available from:

  • Chem-Impex. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Available from: [Link]

  • ResearchGate. Synthesis of 2-phenyl-4H-benzo[d][5][11]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride: Your Guide. Available from: [Link]

Sources

Exploratory

Architecting 3D Chemical Space: A Technical Guide to the Biological Targets of Diazaspiro Compounds

Executive Summary The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining paradigm in modern medicinal chemistry. As a Senior Application Scientist, I have observe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining paradigm in modern medicinal chemistry. As a Senior Application Scientist, I have observed firsthand how replacing a traditional piperazine or piperidine core with a diazaspirocycle—such as a diazaspiro[3.3]heptane or diazaspiro[4.5]decane—dramatically alters a molecule's biological target profile. By increasing the fraction of sp3 carbons ( Fsp3​ ), these bicyclic systems restrict conformational flexibility while projecting pharmacophores into distinct 3D quadrants. This guide explores the mechanistic causality behind the biological targeting of diazaspiro compounds, detailing their interactions with kinases, G-Protein-Coupled Receptors (GPCRs), and intracellular stress pathways.

The Mechanistic Advantage of the Diazaspiro Scaffold

The fundamental advantage of diazaspiro compounds lies in their rigid vector projection. Traditional flexible alkyl amines or flat heterocycles often suffer from "induced fit" promiscuity, binding to unintended off-target proteins (such as hERG or diverse cytochrome P450 isoforms).

In contrast, the spiro fusion—where two rings share a single quaternary carbon—forces the nitrogen atoms and their substituents into a highly defined spatial geometry. This rigidity prevents the molecule from adopting the planar conformations required to bind to off-target aminergic receptors, thereby allowing for precise "lock-and-key" interactions within deep binding pockets. This architectural shift directly translates to improved target selectivity, enhanced metabolic stability, and superior pharmacokinetic profiles.

Primary Biological Targets and Pharmacological Validation

A. Kinase Inhibition: TYK2/JAK1 and RIPK1

Kinase ATP-binding pockets are notoriously conserved, making selectivity a significant hurdle. Diazaspiro scaffolds have proven exceptional at navigating these tight pockets.

  • TYK2 and JAK1: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been successfully engineered as potent, dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). The rigid spiro core allows for optimal hydrogen bonding within the hinge region of the kinase while sterically clashing with the binding pocket of JAK2. This selectivity filter is critical for developing safe therapeutics for Inflammatory Bowel Disease (IBD), as avoiding JAK2 minimizes hematological toxicity [1].

  • RIPK1: The same 2,8-diazaspiro[4.5]decan-1-one scaffold has been optimized to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1). By blocking RIPK1 kinase activity, these compounds halt the necroptosis pathway, offering a powerful mechanism to treat severe inflammatory and degenerative diseases [2].

TYK2_Pathway Cytokine Cytokine Binding (IL-23 / IFN-a) Receptor Receptor Dimerization Cytokine->Receptor TYK2 TYK2 / JAK1 Activation (Primary Target) Receptor->TYK2 STAT STAT Phosphorylation TYK2->STAT Inhibitor 2,8-Diazaspiro[4.5]decan-1-one (Selective Inhibitor) Inhibitor->TYK2 Blocks ATP Pocket Nucleus Gene Transcription (Inflammation) STAT->Nucleus

TYK2/JAK1 signaling pathway and targeted inhibition by 2,8-diazaspiro compounds.

B. GPCR Modulation: Dopamine and Opioid Receptors

Diazaspiro compounds are highly effective at modulating aminergic GPCRs by exploiting orthosteric binding sites with unique 3D topologies.

  • Dopamine D3 Receptor (D3R): A major challenge in neuropharmacology is targeting D3R without hitting the highly homologous D2R or off-target serotoninergic (5-HT) receptors. By utilizing a 3,9-diazaspiro[5.5]undecane core, researchers leveraged a low-affinity orthosteric fragment. The rigid spiro scaffold projects the pharmacophore perfectly into the D3R pocket while creating steric clashes in D2R and 5-HT receptors, virtually eliminating ligand promiscuity [3].

  • μ-Opioid (MOR) and σ1 Receptors: 1-oxa-4,9-diazaspiro[5.5]undecanes have been developed as dual MOR agonists and σ1R antagonists. This dual-targeting approach provides potent analgesia comparable to oxycodone but significantly reduces opioid-induced bowel dysfunction (constipation), showcasing how spiro-merging strategies can optimize polypharmacology [4].

GPCR_Selectivity Scaffold 3,9-Diazaspiro[5.5]undecane Rigid 3D Conformation D3R D3 Receptor (High Affinity) Scaffold->D3R Optimal Fit D2R D2 Receptor (Low Affinity) Scaffold->D2R Steric Clash OffTarget 5-HT / Adrenergic (Negligible Binding) Scaffold->OffTarget No Pharmacophore Match

Mechanistic logic for D3R selectivity using the 3,9-diazaspiro[5.5]undecane scaffold.

C. Intracellular Stress Pathways

Beyond traditional receptors and kinases, diazaspirocycles can target complex intracellular machinery. 2,9-diazaspiro[5.5]undecanes have been identified as potent inducers of the Endoplasmic Reticulum Stress Response (ERSR). These compounds deplete intracellular Ca2+ stores, triggering apoptosis-mediated cell death specifically in 3D glioma cell models, highlighting their potential in neuro-oncology [5].

Quantitative Data Summary

The following table synthesizes the structural classes of diazaspiro compounds, their validated biological targets, and the mechanistic advantages driving their clinical development.

Scaffold ClassValidated Biological TargetPrimary IndicationKey Mechanistic Advantage
2,8-Diazaspiro[4.5]decan-1-one TYK2 / JAK1 KinasesInflammatory Bowel DiseaseHigh selectivity over JAK2; optimal hinge-binding.
2,8-Diazaspiro[4.5]decan-1-one RIPK1 KinaseInflammatory DiseasesPotent blockade of the necroptosis signaling pathway.
3,9-Diazaspiro[5.5]undecane Dopamine D3 ReceptorNeurological DisordersEliminates 5-HT and adrenergic off-target promiscuity.
1-Oxa-4,9-diazaspiro[5.5]undecane Dual MOR / σ1RChronic Pain ManagementMaintains analgesia while reducing opioid-induced constipation.
2,9-Diazaspiro[5.5]undecane ER Stress ResponseGlioma (Cancer)Depletes intracellular Ca2+ stores, inducing targeted apoptosis.

Experimental Protocols for Target Validation

To ensure scientific integrity, every assay must be a self-validating system. Below are the field-proven, step-by-step methodologies used to validate the biological targets of diazaspiro compounds.

Protocol 1: TR-FRET Kinase Assay (TYK2/JAK1 Selectivity)

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because the rigid 3D structures of diazaspirocycles can sometimes cause light scattering or auto-fluorescence. TR-FRET's time delay eliminates this background noise.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Plating: Dispense diazaspiro compounds (10-point dose-response, 1:3 serial dilution) into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550). Include DMSO as a negative control and a known pan-JAK inhibitor (e.g., Tofacitinib) as a positive control.

  • Enzyme Addition: Add 5 nM of recombinant TYK2 or JAK1 enzyme to the respective wells. Incubate at room temperature (RT) for 15 minutes to allow for compound-enzyme association.

  • Reaction Initiation: Add a master mix containing ATP (at the specific Km​ for each kinase) and the ULight-labeled generic peptide substrate.

  • Incubation & Termination: Incubate for 60 minutes at RT. Terminate the reaction by adding EDTA (final concentration 10 mM) alongside the Europium-labeled anti-phospho antibody.

  • Readout & Validation: Read the plate on a multi-mode reader (e.g., EnVision) at 665 nm and 615 nm. Calculate the Z'-factor using the DMSO and positive controls. A self-validating assay must yield a Z'-factor > 0.5.

Protocol 2: HTRF cAMP Accumulation Assay (GPCR Functional Profiling)

Causality Note: Radioligand binding only proves affinity. To determine whether a diazaspiro compound acts as an agonist or antagonist at the D3R, a functional cAMP assay is mandatory. IBMX is included to inhibit phosphodiesterases, preventing the degradation of the cAMP signal.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human D3R. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 μM IBMX) at a density of 2,000 cells/well in a 384-well plate.

  • Agonist/Antagonist Mode Setup:

    • For Agonism: Add diazaspiro compounds directly to the cells.

    • For Antagonism: Pre-incubate cells with diazaspiro compounds for 15 minutes, followed by the addition of an EC80​ concentration of dopamine.

  • Forskolin Stimulation: Because D3R is a Gi​ -coupled receptor (which inhibits cAMP production), stimulate the cells with 10 μM Forskolin to artificially raise baseline adenylyl cyclase activity.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate) dissolved in lysis buffer. Incubate for 1 hour at RT.

  • Readout: Measure the FRET signal (ratio of 665 nm / 620 nm). The signal is inversely proportional to the concentration of intracellular cAMP.

Screening_Workflow Lib Diazaspiro Compound Library Primary Primary HTS Assay (TR-FRET / Radioligand) Lib->Primary Counter Counter-Screening (Selectivity Profiling vs Off-Targets) Primary->Counter Hits (IC50 < 1 uM) Func Functional Validation (cAMP / Ca2+ Flux) Counter->Func Selective Hits InVivo In Vivo Efficacy (Disease Models) Func->InVivo Lead Candidates

Step-by-step experimental workflow for validating diazaspiro biological targets.

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.[Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs). Journal of Medicinal Chemistry.[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.[Link]

  • A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models. PLOS One.[Link]

Foundational

Escape from Flatland: The Strategic Integration of Spirocyclic Scaffolds in Modern Medicinal Chemistry

Executive Summary For decades, the pharmaceutical industry’s reliance on high-throughput screening (HTS) and combinatorial chemistry heavily biased drug discovery libraries toward flat, achiral, and sp²-hybridized aromat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the pharmaceutical industry’s reliance on high-throughput screening (HTS) and combinatorial chemistry heavily biased drug discovery libraries toward flat, achiral, and sp²-hybridized aromatic molecules. While easy to synthesize, these planar molecules often suffer from poor solubility, high off-target promiscuity, and suboptimal metabolic profiles.

The paradigm shifted significantly following the seminal 2009 publication Escape from Flatland, which established a direct statistical correlation between the fraction of sp³-hybridized carbons (Fsp³) in a molecule and its likelihood of clinical success [1]. As a result, spirocycles —bicyclic systems connected by a single quaternary carbon atom—have emerged as a privileged structural motif. By inherently projecting functionality into three-dimensional space, spirocyclic scaffolds offer superior receptor-ligand complementarity, effectively rescuing stalled drug programs and defining the next generation of small-molecule therapeutics [2].

The Physicochemical Case for Spirocycles

As an application scientist, it is critical to understand why spirocycles improve drug profiles, rather than simply observing the trend. The integration of a spirocyclic core directly alters the physicochemical properties of a lead compound through several mechanistic pathways:

  • Disruption of Crystal Packing (Aqueous Solubility): Flat aromatic rings tend to stack tightly via π−π interactions, creating highly stable crystal lattices that resist dissolution in aqueous environments. The introduction of a 3D spirocycle physically disrupts this planarity, lowering the crystal lattice energy and significantly enhancing thermodynamic solubility.

  • Spatial Vectoring (Target Selectivity): A spirocyclic scaffold acts as a precise spatial vector. Because it occupies a defined 3D volume, it can be engineered to perfectly match the topography of a specific binding pocket. Conversely, this rigid 3D bulk creates steric clashes with off-target proteins. For example, replacing a flat morpholine ring with an azaspirocycle in MCHr1 antagonists drastically lowered the LogD value and eliminated off-target hERG channel inhibition [3].

  • Cytochrome P450 Evasion (Metabolic Stability): Electron-rich aromatic rings are highly susceptible to CYP450-mediated oxidation (e.g., epoxidation, aromatic hydroxylation). Saturated spirocyclic systems lack these π -electron clouds, often rendering them invisible to typical oxidative metabolic pathways.

Table 1: Quantitative Impact of Spirocyclic Scaffold Hopping
Property / MetricTraditional Flat Scaffold (e.g., Aromatic)Spirocyclic AnalogueMechanistic Causality
Fsp³ (Fraction sp³) Low (< 0.3)High (> 0.5)Introduction of a quaternary spiro carbon and saturated rings.
Aqueous Solubility Often poor ( π−π stacking)EnhancedDisruption of planar crystal lattice packing energy.
Target Selectivity Moderate (promiscuous binding)High3D projection perfectly matches specific binding pockets, inducing steric clashes elsewhere.
hERG Inhibition Often high (lipophilic, basic)ReducedLowered lipophilicity (LogD) and altered basicity of the nitrogen center.

Mechanistic Workflow of Spirocyclic Drug Design

The transition from a planar HTS hit to a 3D clinical candidate follows a logical progression of structural optimization. The workflow below illustrates the strategic insertion of a spiro center to rescue a compound from "flatland."

Workflow Hit HTS Hit (Flat, sp2-rich) ScaffoldHopping Scaffold Hopping (Introduce Spiro Center) Hit->ScaffoldHopping Structural Optimization SpiroLead Spirocyclic Lead (High Fsp3, 3D) ScaffoldHopping->SpiroLead 3D Projection Solubility Enhanced Aqueous Solubility SpiroLead->Solubility Selectivity Improved Target Selectivity SpiroLead->Selectivity Metabolism Increased Metabolic Stability SpiroLead->Metabolism

Workflow illustrating the transition from flat HTS hits to optimized 3D spirocyclic leads.

Clinical Validation: FDA-Approved Spirocyclic Drugs

The theoretical benefits of spirocycles have successfully translated into the clinic. Over 50% of currently utilized spirocyclic drugs were approved in the 21st century, underscoring the modern shift toward this structural class [4].

Table 2: Selected FDA-Approved Spirocyclic Drugs and Their Targets
Drug NameApprovalPrimary IndicationMolecular TargetSpirocyclic Feature
Spironolactone 1959Hypertension / Heart FailureAldosterone Receptor AntagonistSteroidal spiro-lactone
Fluspirilene 1970SchizophreniaDopamine D2 / 5HT2A Antagonist1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one core
Ledipasvir 2014Hepatitis C (HCV)NS5A InhibitorSpiro-bicyclic proline derivative
Rolapitant 2015Chemotherapy-induced NauseaNK1 Receptor AntagonistSpiro-substituted piperidine
Trilaciclib 2021Chemotherapy-induced MyelosuppressionCDK4/6 InhibitorSpiro[cyclopentane-1,2'-pyrido[2,3-d]pyrimidine]

(Data sourced from comprehensive reviews of spirocyclic applications in medicinal chemistry[4][5]).

Experimental Protocol: Synthesis of a Spiro-Piperidine Scaffold

To harness the power of spirocycles, medicinal chemists must employ robust, scalable synthetic methodologies. Below is a detailed, self-validating protocol for the synthesis of 2,2-Dimethyl-1-azaspiro[5.5]undecan-7-one , a highly versatile, Fsp³-rich spiro-piperidine building block [6].

Step 1: Grignard Formation and Ketone Addition
  • Reagents: 6-Bromo-2,2-dimethylhexanenitrile (1.0 equiv), Magnesium turnings (1.2 equiv), Cyclohexanone (1.1 equiv), Anhydrous Diethyl Ether (Et₂O).

  • Causality of Experimental Choices: The reaction is strictly performed under an inert argon atmosphere using anhydrous Et₂O. Water must be rigorously excluded because it will rapidly protonate the intermediate organomagnesium species, leading to a dead-end des-bromo byproduct. Et₂O is chosen over THF to minimize the solubility of side-products and stabilize the Grignard reagent via oxygen lone-pair coordination.

  • Self-Validating System:

    • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The starting nitrile will consume completely, replaced by a significantly more polar spot (the tertiary alcohol intermediate).

    • Spectroscopic Validation: Fourier-transform infrared spectroscopy (FT-IR) of the isolated intermediate must show the complete disappearance of the cyclohexanone carbonyl stretch (~1710 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹).

Step 2: Acid-Mediated Ritter-Type Cyclization
  • Reagents: Tertiary alcohol intermediate (1.0 equiv), Concentrated Sulfuric Acid (H₂SO₄, 5.0 equiv).

  • Causality of Experimental Choices: Concentrated H₂SO₄ serves a dual purpose: it protonates the tertiary alcohol to facilitate the elimination of water (generating a stable tertiary carbocation), and it provides the highly acidic environment required for the nitrile nitrogen to attack the carbocation intramolecularly. The gem-dimethyl group on the carbon chain is not merely structural; it induces the Thorpe-Ingold effect (angle compression), sterically forcing the reactive nitrile and carbocation into close spatial proximity, thereby favoring intramolecular cyclization over intermolecular oligomerization.

  • Self-Validating System:

    • In-Process Control: The reaction is quenched by slow addition to ice water (to prevent exothermic degradation) and basified to pH 9 using NaOH before extraction.

    • Spectroscopic Validation: ¹³C NMR is the definitive validation tool. The spectrum must reveal the disappearance of the nitrile carbon (~120 ppm) and the appearance of a new lactam carbonyl carbon (~175 ppm). Crucially, the quaternary spiro carbon will manifest as a distinct singlet in the 50–70 ppm range, confirming the successful construction of the 3D spirocyclic architecture.

Synthesis Nitrile 6-Bromo-2,2-dimethyl- hexanenitrile Grignard Grignard Formation (Mg, Et2O) Nitrile->Grignard Ketone Cyclohexanone Addition Grignard->Ketone Alcohol Tertiary Alcohol Intermediate Ketone->Alcohol Ritter Ritter-type Cyclization (H2SO4) Alcohol->Ritter Product Spiro-piperidine Derivative Ritter->Product

Synthetic route to a spiro-piperidine derivative via Grignard addition and cyclization.

Conclusion and Future Outlook

The integration of spirocyclic compounds into medicinal chemistry represents a permanent evolution in drug design. By prioritizing Fsp³ and three-dimensionality, researchers can systematically engineer out the liabilities associated with flat aromatic rings. As synthetic methodologies—such as photoredox catalysis and transition-metal-catalyzed C-H activation—continue to mature, the chemical space of accessible spirocycles will expand exponentially, offering unprecedented opportunities for the discovery of highly selective, bioavailable therapeutics.

References

  • Journal of Medicinal Chemistry (2009)
  • Expert Opinion on Drug Discovery (2016)
  • BLDpharm (2021)
  • Synthetic Routes to Approved Drugs Containing a Spirocycle PMC - NIH URL
  • PMC - NIH (2024)
  • 6-Bromo-2,2-dimethylhexanenitrile Synthesis Protocols Benchchem URL
Exploratory

Pharmacophore Analysis of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one Analogues

An In-Depth Technical Guide: Executive Summary The 1,3-diaza-spiro[4.4]non-1-en-4-one core represents a class of spirocyclic scaffolds that has garnered significant attention in medicinal chemistry. Its rigid, three-dime...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Executive Summary

The 1,3-diaza-spiro[4.4]non-1-en-4-one core represents a class of spirocyclic scaffolds that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, enabling precise and high-affinity interactions with biological targets.[1][2] This guide delves into the pharmacophore analysis of analogues based on this scaffold, specifically focusing on the 2-phenyl substituted series. We will explore the synthesis, structure-activity relationships (SAR), and the computational workflows required to build and validate predictive pharmacophore models. These models are instrumental in rational drug design, guiding the optimization of lead compounds and the discovery of novel chemical entities targeting a range of diseases, from hypertension to neurological disorders.[3][4]

The Strategic Importance of the Diazaspiro Scaffold

Spirocyclic systems, where two rings share a single atom, are an exceptional tool in drug design.[1] This structural motif imparts several advantageous properties:

  • Conformational Rigidity: The spiro junction locks the two rings in a fixed orientation, reducing the entropic penalty upon binding to a target and often leading to higher affinity and selectivity.[2]

  • Three-Dimensionality: Moving away from flat, aromatic systems, spirocycles provide access to a greater volume of chemical space, allowing for more specific interactions with complex protein binding pockets.[1]

  • Novelty and Patentability: The unique structures of spirocyclic compounds present an exciting and less explored area of chemical space, offering opportunities for novel intellectual property.[1]

The 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one scaffold is a prominent example. It serves as a key intermediate in the synthesis of the angiotensin II receptor blocker Irbesartan, underscoring its pharmaceutical relevance.[5] Furthermore, derivatives have shown promise as acetylcholinesterase (AChE) inhibitors and T-type calcium channel antagonists, highlighting the versatility of this privileged structure.[3][4]

The Pharmacophore Concept: From Structure to Function

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[6] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that translates the complex chemical information of active molecules into a simple, 3D query. This query can then be used for a variety of applications, including virtual screening, lead optimization, and scaffold hopping.[6]

There are two primary approaches to generating a pharmacophore model:

  • Ligand-Based Modeling: This approach is utilized when the 3D structure of the target protein is unknown, but a set of active ligands is available. The model is built by identifying the common chemical features shared by these active molecules in their bioactive conformations.[6]

  • Structure-Based Modeling: When a high-resolution structure of the protein-ligand complex is available, a pharmacophore can be derived directly from the key interactions observed in the binding site. This method provides a highly accurate map of the features required for binding.[6]

Experimental Workflow: Synthesis of Analogues

A robust pharmacophore model relies on high-quality biological data from a series of well-characterized analogues. The synthesis of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one derivatives can be efficiently achieved, with modern techniques like microwave irradiation often employed to improve reaction times and yields.[4]

Protocol: General Synthesis of N-Substituted Analogues
  • Starting Material: Begin with the core scaffold, 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one.

  • Deprotonation: Treat the starting material with a suitable base (e.g., powdered potassium carbonate, sodium hydride) in an aprotic solvent (e.g., DMF, acetonitrile) to deprotonate the nitrogen at the 3-position.

  • Alkylation: Add the desired aralkyl halide (R-X) to the reaction mixture. The choice of this reagent is critical as it introduces the desired diversity for SAR studies.

  • Reaction Conditions: The reaction can be performed under conventional heating (reflux) or, more efficiently, using microwave irradiation, which typically reduces reaction times from hours to minutes.[4]

  • Workup and Purification: After the reaction is complete, the mixture is typically quenched with water, and the product is extracted with an organic solvent. The final compound is then purified using column chromatography or recrystallization.

  • Characterization: The structure of each new analogue must be unequivocally confirmed using a suite of analytical techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR.[7][8]

Computational Workflow: Building the Pharmacophore Model

The following section outlines the step-by-step process for generating and validating a pharmacophore model. For this guide, we will present a ligand-based workflow, which is broadly applicable even when a target structure is not available.

Protocol: Ligand-Based Pharmacophore Model Generation
  • Ligand Dataset Preparation:

    • Curate a set of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one analogues with a wide range of biological activities (e.g., from highly active to inactive).

    • Generate low-energy 3D conformations for each ligand using computational chemistry software. This is a critical step, as the model's quality depends on identifying the bioactive conformation.

  • Pharmacophoric Feature Identification:

    • Define the key chemical features present in the molecules. For this scaffold, typical features include:

      • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at position 4.

      • Hydrogen Bond Donor (HBD): The N-H at position 3 (if unsubstituted).

      • Aromatic Ring (AR): The phenyl group at position 2.

      • Hydrophobic (HY): The cyclopentane ring of the spiro system and the phenyl group.

  • Hypothesis Generation:

    • Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, Phase) to align the active compounds and identify common spatial arrangements of the identified features.[9]

    • The algorithm will produce a series of ranked pharmacophore hypotheses, each consisting of a 3D arrangement of features with specific distance and angle constraints.

  • Model Validation:

    • Internal Validation: Score the training set molecules against the generated hypotheses. A good model should rank the most active compounds highly.

    • External Validation: Use a separate test set of known active and inactive compounds (not used in model generation) to assess the model's predictive power.

    • Decoy Set Screening: Screen the model against a large database of decoy molecules (compounds with similar physicochemical properties but different topology). A robust model should have a low hit rate for decoys, demonstrating its ability to distinguish true actives.

Ligand_Based_Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation A 1. Select Active Analogues (Training Set) B 2. Generate 3D Conformations A->B C 3. Identify Pharmacophoric Features (HBA, HBD, AR, HY) B->C D 4. Align Molecules & Generate Pharmacophore Hypotheses C->D E 5. Score Training Set D->E F 6. Screen External Test Set E->F G 7. Screen Decoy Database F->G H Validated Pharmacophore Model G->H

Fig. 1: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for understanding how specific structural modifications influence biological activity.[10] By systematically altering the scaffold and observing the resulting change in potency, we can deduce the key features responsible for the desired effect. This data is the foundation upon which a pharmacophore model is built.

Table 1: Hypothetical SAR Data for 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one Analogues as Target X Inhibitors

Compound IDR¹ (at N-3)R² (at Phenyl-C4)Activity (IC₅₀, nM)SAR Interpretation
1a -H-H5,200Baseline activity of the core scaffold.
1b -CH₃-H4,800Small alkyl substitution offers no significant benefit.
1c -CH₂-Ph-H350Addition of a benzyl group significantly increases potency, suggesting a key hydrophobic/aromatic interaction pocket.
1d -CH₂-Ph-F150Electron-withdrawing group on the terminal phenyl ring enhances activity, possibly through a specific electrostatic or H-bond interaction.
1e -CH₂-Ph-OCH₃900Bulky, electron-donating group reduces activity, indicating steric hindrance or loss of a favorable electronic interaction.
1f -CH₂-(4-pyridyl)-H85Introduction of a nitrogen atom creates a strong H-bond acceptor point, leading to a substantial increase in potency.

Key Insights from SAR:

  • The N-3 position is a critical vector for introducing substituents that can probe deeper into the target's binding pocket. Large, hydrophobic, and aromatic groups are preferred (Compound 1c vs. 1a ).

  • The terminal phenyl ring (part of the R¹ substituent) interacts with a specific sub-pocket where electron-withdrawing groups are favored (Compound 1d ).

  • The introduction of a potent hydrogen bond acceptor, like the pyridine nitrogen in Compound 1f , is highly beneficial, highlighting a key interaction point that must be included in the pharmacophore model.

Visualizing the Final Pharmacophore Model

Based on the SAR analysis, a validated pharmacophore model can be constructed. This model serves as a 3D blueprint for designing new, potentially more potent molecules.

Pharmacophore_Model Fig. 2: A 5-Feature Pharmacophore Hypothesis. AR1 Aromatic HBA1 HBA AR1->HBA1 3.5 Å HY1 Hydrophobic AR1->HY1 2.8 Å AR2 Aromatic HBA1->AR2 4.2 Å HBA2 HBA AR2->HBA2 3.0 Å

Fig. 2: A 5-Feature Pharmacophore Hypothesis.

This hypothetical 5-feature model for a highly active analogue (like Compound 1f ) would include:

  • AR1 & HY1: Representing the core 2-phenyl and spiro-cyclopentane groups, establishing the foundational hydrophobic interactions.

  • HBA1: The essential carbonyl oxygen at position 4.

  • AR2 & HBA2: Representing the terminal pyridyl ring, which provides a second aromatic feature and the critical hydrogen bond acceptor that dramatically increases potency.

Conclusion and Future Directions

The pharmacophore analysis of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one analogues provides a powerful, rational framework for drug discovery. By integrating synthetic chemistry, biological evaluation, and computational modeling, researchers can efficiently navigate the complex landscape of structure-activity relationships. The validated pharmacophore models derived from this process are not merely descriptive but are predictive tools of immense value.

The next logical step is to use these models as 3D search queries for large-scale virtual screening of compound libraries.[11][12] This can rapidly identify novel, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. This approach accelerates the discovery of new hit compounds, saving significant time and resources in the early stages of drug development.

References

  • EMAN RESEARCH PUBLISHING. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
  • D'Alpoim, G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Watanabe, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available at: [Link]

  • ResearchGate. (2023). Spiro-Heterocycle: Synthesis and Computational Study. Available at: [Link]

  • Salmaso, V., & Moro, S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules. Available at: [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available at: [Link]

  • Fritch, P. C., & Krajewski, J. (2010). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2019). Virtual Screening Applications in the Search of Novel Antiepileptic Drug Candidates. Available at: [Link]

  • Kumar, A., et al. (2007). Synthesis and screening for acetylcholinesterase inhibitor activity of some novel 2-butyl-1,3-diaza-spiro[2][2]non-1-en-4-ones: derivatives of irbesartan key intermediate. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.).
  • Wolber, G., & Langer, T. (2011). Pharmacophore Modeling and Virtual Screening for Novel Acidic Inhibitors of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1). PLoS ONE. Available at: [Link]

  • Kim, S., et al. (2023). PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling. arXiv.org. Available at: [Link]

  • Kim, S., et al. (2024). PharmacoNet: deep learning-guided pharmacophore modeling for ultra-large-scale virtual screening. Chemical Science. Available at: [Link]

  • Shanmugapandiyan, P., et al. (2017). Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. ResearchGate. Available at: [Link]

  • Sternberg, M. J. E., & King, R. D. (n.d.). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). Imperial College London. Available at: [Link]

  • MDPI. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Available at: [Link]

  • Al-Ostath, A., et al. (2023). An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as potential inhibitors of SARS-CoV-2 proteases: drug-likeness, pharmacophore, molecular docking, and DFT exploration. Scientific Reports. Available at: [Link]

Sources

Foundational

Potential therapeutic areas for diazaspiro compounds

An In-depth Technical Guide to the Therapeutic Potential of Diazaspiro Compounds Authored by a Senior Application Scientist Abstract Diazaspirocycles, heterocyclic compounds featuring a spirocyclic junction with at least...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Therapeutic Potential of Diazaspiro Compounds

Authored by a Senior Application Scientist

Abstract

Diazaspirocycles, heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, are emerging as privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensional and rigid architecture offers significant advantages over traditional flat, aromatic structures, leading to improved physicochemical properties such as enhanced target binding, metabolic stability, and solubility.[1][2] This guide provides a comprehensive technical overview of the burgeoning therapeutic applications of diazaspiro compounds, synthesizing field-proven insights with detailed experimental frameworks. We will explore their diverse roles in oncology, neurodegenerative disorders, infectious diseases, and beyond, elucidating the mechanisms of action and the experimental rationale that underpins their development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this versatile chemical class.

The Diazaspiro Core: A Structurally Advantaged Scaffold

The fundamental value of the diazaspiro scaffold lies in its distinct three-dimensional geometry. Unlike linear or monocyclic structures, such as the commonly used piperazine ring, the spiro junction creates a rigid, conformationally constrained framework.[1] This rigidity is not a limitation but an advantage; it allows for the precise spatial orientation of substituents, enabling more specific and high-affinity interactions with complex biological targets like enzyme active sites and receptor binding pockets.[1]

The diazaspiro[3.3]heptane motif, for example, has been successfully employed as a bioisostere for piperazine, demonstrating improved metabolic stability due to the reduced susceptibility of the spirocyclic core to enzymatic degradation.[1] This structural integrity translates into tangible benefits in drug design, offering a pathway to overcome the pharmacokinetic and selectivity challenges that often plague flatter molecules.

Key Therapeutic Areas and Mechanisms of Action

The versatility of the diazaspiro core has led to its exploration across a wide spectrum of diseases. Below, we delve into the most promising therapeutic areas, detailing the molecular targets, mechanisms of action, and key experimental findings.

Oncology

The fight against cancer has been a fertile ground for the application of diazaspiro compounds, particularly in the realm of targeted therapies.

2.1.1 Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[3]

Diazaspiro motifs have been incorporated into the framework of the FDA-approved PARP inhibitor (PARPi) Olaparib, serving as bioisosteres for the piperazine core. This research has led to the identification of potent congeners like 10e , which exhibits a nanomolar PARP-1 affinity (IC50 = 12.6 nM).[3] Intriguingly, this high-affinity binding does not always correlate with high cytotoxicity. Compound 10e was found to be significantly less cytotoxic and induced less DNA damage compared to Olaparib, suggesting its potential application in non-cancer indications like inflammation or neurodegeneration where PARP-1 hyperactivation is implicated but cytotoxicity is undesirable.[3]

Table 1: Comparative PARP-1 Inhibition of Olaparib and Diazaspiro Analogues

CompoundDiazaspiro CoreModificationPARP-1 IC50 (nM)[3]Cytotoxicity in OVCAR8 cells (% Survival at 10 µM)[3]
OlaparibN/A (Piperazine)-~5~20%
10e 2,6-diazaspiro[3.3]heptaneCyclopropanecarbonyl12.6~80%
15b 2,7-diazaspiro[4.4]nonaneBoc-protected4,397~25%
17d 2,8-diazaspiro[4.5]decaneCyclopropanecarbonyl44.3~80%

2.1.2 Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. Certain 1,9-diazaspiro[5.5]undecane derivatives have been investigated as CDK inhibitors. For instance, CDK7, which is responsible for activating other CDKs, has been identified as a target for these compounds, highlighting their potential to halt uncontrolled cell proliferation.[4]

2.1.3 General Cytotoxicity in Leukemia

Novel diazaspiro bicyclo hydantoin derivatives have demonstrated cytotoxic activities against human leukemia cell lines (K562 and CEM).[5][6] Structure-activity relationship (SAR) studies revealed that compounds with electron-withdrawing groups on the phenyl ring attached to the scaffold showed selective cytotoxicity with IC50 values below 50 µM.[5][6]

Infectious Diseases

The unique structures of diazaspiro compounds make them suitable for interfering with various stages of the pathogen life cycle, from host cell entry to replication.

2.2.1 Antiviral Activity

A significant body of research points to the broad-spectrum antiviral potential of diazaspiro compounds. A key mechanism involves blocking the initial stage of viral infection: adhesion to host cells. Many viruses, including Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), Hepatitis B and C (HBV/HCV), and some strains of HIV, utilize heparan sulfate proteoglycans (HSPGs) on the cell surface as a primary receptor or co-receptor.[7][8]

Certain pyrimidyl-di(diazaspiroalkane) derivatives have been shown to bind effectively to cellular HSPGs, thereby preventing the virus from attaching to and entering the cell.[7][8][9] This mechanism offers a distinct advantage as it does not require the drug to penetrate the host cell, potentially reducing cytotoxicity.[7] These compounds have demonstrated efficacy against HIV-1, HIV-2, SIV, and HBV.[8][10]

Another antiviral strategy involves targeting host factors that viruses rely on for replication. Azaspiro dihydrotriazines have been identified as potent inhibitors of the host enzyme dihydrofolate reductase (DHFR).[11] By inhibiting human DHFR, these compounds effectively starve the virus of the necessary building blocks for replication. This approach has yielded compounds with potent activity against influenza A and B viruses, as well as Respiratory Syncytial Virus (RSV), with potencies comparable or superior to marketed drugs like zanamivir and ribavirin.[11]

Experimental Protocol 1: Antiviral Replication Assay (Influenza Virus)

This protocol outlines a cell-based assay to determine the 50% effective concentration (EC50) of a diazaspiro compound against influenza virus by measuring the inhibition of virus-induced cytopathic effect (CPE).

Causality Statement: Madin-Darby Canine Kidney (MDCK) cells are used as they are highly susceptible to influenza virus infection and exhibit clear CPE, providing a robust model for assessing antiviral activity. The MTT assay is employed as a colorimetric readout for cell viability; a reduction in CPE by the test compound results in higher cell viability and thus a stronger MTT signal.

Methodology:

  • Cell Seeding: Seed MDCK cells in a 96-well microtiter plate at a density of 2.5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2 to form a confluent monolayer.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test diazaspiro compound in virus growth medium (e.g., DMEM supplemented with TPCK-trypsin).

  • Infection and Treatment: Remove the cell culture medium from the plates. Add 100 µL of the appropriate compound dilution to the wells. Subsequently, add 100 µL of a diluted influenza virus suspension (e.g., at a multiplicity of infection of 0.01). Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: Incubate the plates for 3 days at 37°C until CPE is maximal in the virus control wells.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

2.2.2 Antifungal and Antimycobacterial Activity

The utility of diazaspiro compounds extends to fungal and mycobacterial pathogens.

  • Antifungal: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives act as potent inhibitors of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[12] Compounds from this class showed excellent inhibitory potency against Aspergillus fumigatus and Candida albicans, with some demonstrating superior activity to the standard-of-care drug fluconazole.[12]

  • Antimycobacterial: Novel 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones have emerged with broad-spectrum activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis as well as nontuberculous mycobacteria like M. abscessus.[13]

Neurodegenerative Diseases, Pain, and Psychiatric Disorders

The conformational rigidity of diazaspiro compounds makes them ideal candidates for targeting complex receptors in the central nervous system (CNS).

  • Pain and Neurodegeneration: Derivatives of 1,9-diazaspiro[5.5]undecane have shown dual inhibitory activity against σ1 and μ-opioid receptors, which are implicated in pain modulation.[4] The development of ligands that can modulate multiple pain pathways simultaneously is a promising strategy for treating chronic pain.[4] Furthermore, σ1 and σ2 receptors are believed to be involved in the proliferation of prions, the misfolded proteins responsible for fatal neurodegenerative conditions like Creutzfeldt-Jakob disease.[14] Compounds known to bind these receptors have been shown to reduce pathogenic prion levels in infected cells.[14]

  • Psychotic Disorders: The dopamine D4 and neurokinin NK1 receptors, targets for antipsychotic and antidepressant medications, have been effectively modulated by various diazaspiro scaffolds.[1][4]

  • Anticonvulsant Activity: Diazaspiro hydantoin derivatives have shown significant protective effects in maximal electroshock (MES) induced seizure models in rats, indicating their potential for epilepsy treatment.[15] Lipophilicity was identified as a key factor for activity in these models.[15]

Diagram 1: Simplified Dopamine D4 Receptor Antagonism Pathway

D4R_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gi Gi Protein D4R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gi->AC inhibits Dopamine Dopamine Dopamine->D4R binds Diazaspiro Diazaspiro Antagonist Diazaspiro->D4R blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response leads to

Caption: A diazaspiro antagonist blocks dopamine binding to the D4 receptor, preventing Gi-mediated inhibition of adenylyl cyclase.

Metabolic and Cardiovascular Diseases
  • Obesity and Diabetes: Diazaspiro compounds have been developed to target several pathways involved in metabolism. These include inhibitors of acetyl-CoA carboxylase (ACC) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), both of which are key enzymes in fatty acid synthesis and glucocorticoid metabolism, respectively.[4] Additionally, antagonists for the neuropeptide Y (NPY) Y5 receptor and melanin-concentrating hormone receptor 1 (MCH-R1) have been developed to suppress appetite.[4] More recently, 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been identified as potent and selective antagonists of the somatostatin receptor subtype 5 (SSTR5), which augment insulin secretion in a glucose-dependent manner, offering a novel approach for treating type 2 diabetes.[16]

  • Cardiovascular Conditions: The 1,9-diazaspiro[5.5]undecane scaffold has been incorporated into molecules designed as Class III antiarrhythmic agents.[4] Furthermore, novel diazaspiro compounds have been developed as selective inhibitors of Rho-kinase (ROCK), a key regulator of smooth muscle contraction and cardiovascular function.[17] ROCK inhibitors have therapeutic potential for a range of conditions including hypertension and other cardiovascular diseases.[17]

A Framework for Diazaspiro Drug Discovery

The optimization of a diazaspiro-based lead compound follows a systematic workflow involving iterative cycles of design, synthesis, and testing to establish a robust structure-activity relationship (SAR).

Diagram 2: Experimental Workflow for SAR Studies of Diazaspiro Compounds

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing Design 1. Design Analogues (Vary substituents, modify core) Synthesis 2. Chemical Synthesis Design->Synthesis InVitro 3. In Vitro Assays (Binding, Functional, Enzyme) Synthesis->InVitro ADME 4. ADME/Tox Profiling (Metabolic stability, cytotoxicity) InVitro->ADME InVivo 5. In Vivo Efficacy (Disease models) ADME->InVivo Analysis 6. SAR Analysis & Data Interpretation InVivo->Analysis Analysis->Design Iterative Design Cycle Optimization Lead Optimization Analysis->Optimization

Caption: A typical workflow for structure-activity relationship (SAR) studies of diazaspirocycles.

Conclusion

Diazaspiro compounds represent a compelling and highly versatile class of scaffolds for modern drug discovery. Their intrinsic three-dimensionality and conformational rigidity provide a distinct advantage for achieving high potency, selectivity, and favorable pharmacokinetic profiles. The breadth of therapeutic areas where these compounds have shown promise—from oncology and infectious diseases to CNS and metabolic disorders—is a testament to their chemical tractability and biological potential. As synthetic methodologies become more sophisticated and our understanding of their interaction with biological targets deepens, the impact of diazaspirocycles on the landscape of medicine is set to expand even further, offering new hope for challenging diseases.

References

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry - ACS Publications.
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  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate.
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  • Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. PMC - NIH.
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  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate.
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  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks.
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  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
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Exploratory

A Technical Guide to the Initial Toxicity Screening of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one

Abstract This guide provides a comprehensive, technically detailed framework for conducting the initial toxicity screening of the novel chemical entity, 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one. As a spirocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, technically detailed framework for conducting the initial toxicity screening of the novel chemical entity, 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one. As a spirocyclic compound, this molecule possesses a unique three-dimensional structure that may offer favorable pharmacokinetic properties but also presents an unexplored toxicological profile.[1] This document outlines a tiered, multi-parametric approach, beginning with in silico predictions and progressing through a cascade of robust in vitro assays. The methodologies detailed herein are grounded in established regulatory guidelines and best practices in preclinical safety assessment, designed to efficiently identify potential liabilities and inform go/no-go decisions in early-stage drug development.[2][3]

Introduction: The Rationale for a Tiered Screening Approach

The compound 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one belongs to the class of spirocyclic molecules, which are increasingly utilized in medicinal chemistry to explore novel chemical space and improve properties like solubility and metabolic stability.[4][5] However, the introduction of any new chemical entity (NCE) into a development pipeline necessitates a thorough and early assessment of its potential toxicity.[3] Late-stage failures due to unforeseen toxicity are a primary driver of cost and attrition in drug development.[6]

Therefore, a front-loading strategy that integrates predictive and experimental screening is paramount. This guide advocates for a tiered approach, which systematically escalates in complexity and resource intensity. This strategy allows for the rapid, cost-effective elimination of compounds with clear liabilities while focusing more intensive biological assays on the most promising candidates.

Below is a logical workflow illustrating this tiered screening cascade.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro General Cytotoxicity cluster_2 Tier 3: Specific Toxicity Endpoints cluster_3 Tier 4: Decision Making in_silico In Silico Toxicity Prediction (QSAR, Structural Alerts) cytotoxicity General Cytotoxicity Assay (e.g., MTT Assay on HepG2) in_silico->cytotoxicity Proceed if no major structural alerts genotoxicity Genotoxicity Assessment (e.g., Ames & Micronucleus) cytotoxicity->genotoxicity Proceed if IC50 > Threshold (e.g., >10-50 µM) hepatotoxicity Mechanistic Hepatotoxicity (e.g., LDH, Oxidative Stress) genotoxicity->hepatotoxicity Contingent on Cytotoxicity decision Go / No-Go Decision genotoxicity->decision hepatotoxicity->decision

Caption: Tiered workflow for initial toxicity screening.

Tier 1: In Silico Toxicity Profiling

2.1 Rationale and Causality

Before any resource-intensive wet lab experiments are initiated, a comprehensive in silico analysis is the mandatory first step.[7] Computer-based models use the chemical structure of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one to predict its potential toxicological properties based on vast databases of existing chemical and toxicological data.[8] This approach, leveraging Quantitative Structure-Activity Relationship (QSAR) models and expert systems, serves as a cost-effective early warning system to flag potential liabilities such as mutagenicity, carcinogenicity, or hepatotoxicity.[9][10]

2.2 Recommended Platforms and Endpoints

A combination of at least two different modeling platforms is recommended to increase confidence in the predictions.

Prediction EndpointRecommended Model/PlatformRationale
Mutagenicity Derek Nexus®, Sarah Nexus®, ToxtreeIdentifies structural alerts known to be associated with DNA reactivity.[11]
Carcinogenicity Lhasa Carcinogenicity Database, OncoLogic™Predicts carcinogenic potential based on structural analogy to known carcinogens.
Hepatotoxicity DILIrank, ProTox 3.0Assesses the potential for drug-induced liver injury, a common cause of drug failure.[12]
Cardiotoxicity (hERG) Various QSAR Models (e.g., admetSAR)Predicts blockade of the hERG potassium channel, a key risk for cardiac arrhythmia.[9][12]

2.3 Interpretation of In Silico Data

A positive finding from an in silico model is not a definitive disqualification but rather a flag for prioritization. It indicates a potential liability that must be investigated with targeted in vitro assays. For example, a structural alert for mutagenicity would make the subsequent Ames test a critical decision-making experiment.

Tier 2: In Vitro General Cytotoxicity Assessment

3.1 Rationale and Causality

The first experimental step is to determine the concentration at which the compound causes general cell death. This provides a baseline understanding of its potency and establishes a relevant concentration range for subsequent, more specific assays. An overly cytotoxic compound is unlikely to be a viable drug candidate. The MTT assay is a widely adopted, robust, and reproducible colorimetric method for this purpose.[13] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[14]

3.2 Experimental Protocol: MTT Assay on HepG2 Cells

This protocol is designed to determine the 50% inhibitory concentration (IC50) of the test compound. The human hepatoma cell line HepG2 is chosen as it is a well-established and relevant model for assessing potential human hepatotoxicity.[15][16]

Materials:

  • Human HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical starting concentration is 100 µM, with 8-10 serial dilutions. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound (and vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed HepG2 Cells (1x10^4 cells/well) incubate1 Incubate 24h seed->incubate1 treat Treat cells with compound dilutions incubate1->treat incubate2 Incubate 24-48h treat->incubate2 mtt Add MTT Reagent (Incubate 4h) incubate2->mtt solubilize Solubilize Formazan (with DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Tier 3: Specific In Vitro Toxicity Endpoints

If the compound's IC50 from the general cytotoxicity screen is within an acceptable range (typically >10 µM for early screening), further investigation into specific mechanisms of toxicity is warranted.

4.1 Genotoxicity Assessment

Genotoxicity testing is critical as compounds that damage DNA have the potential to be carcinogenic.[19] A standard initial battery includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

4.1.1 Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[20]

  • Methodology: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[19][21] The compound is plated with the bacterial strains at various concentrations, and the number of revertant colonies is counted after incubation. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

4.1.2 In Vitro Micronucleus Assay (OECD 487)

  • Principle: This test detects damage to chromosomes.[22] It identifies both agents that cause chromosome breakage (clastogens) and those that cause chromosome loss (aneugens).[23] Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind.[24]

  • Methodology: A suitable mammalian cell line (e.g., TK6 or CHO cells) is exposed to the test compound for a defined period.[24][25] The cells are then treated with a cytokinesis blocker (like cytochalasin-B) to allow for the identification of cells that have completed one cell division.[23] The cells are then harvested, stained, and scored for the presence of micronuclei in binucleated cells.[23] A significant increase in the frequency of micronucleated cells indicates genotoxic potential.[26]

4.2 Mechanistic Hepatotoxicity Assessment

Given the central role of the liver in drug metabolism and its susceptibility to injury, a more focused assessment of hepatotoxicity is crucial.[27]

  • Principle: Beyond simple cell death (cytotoxicity), specific markers can indicate the mechanism of liver injury. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged, serving as a marker for necrosis.

  • Methodology: HepG2 cells are treated with the compound at sub-lethal concentrations (e.g., at or below the IC20 determined from the MTT assay). After 24 hours, the cell culture supernatant is collected, and the LDH activity is measured using a commercially available colorimetric assay kit. A significant increase in LDH release compared to the vehicle control suggests membrane damage.

  • Further Assays: Additional assays can be multiplexed to investigate other mechanisms, such as measuring reactive oxygen species (ROS) for oxidative stress or assessing mitochondrial membrane potential.[16]

Data Synthesis and Decision-Making

The culmination of this tiered screening process is an integrated analysis of all data points to make an informed decision.

5.1 Summary of Potential Outcomes

The data should be compiled into a clear summary table to facilitate comparison and interpretation.

AssayEndpointHypothetical Result for Compound XInterpretation
In Silico Mutagenicity Alert (Ames)Positive (Aromatic Amine)Flag for potential mutagenicity.
Cytotoxicity IC50 (HepG2, 48h)25 µMModerate cytotoxicity.
Ames Test MutagenicityNegative (with and without S9)The in silico alert was not confirmed experimentally. Low risk of mutagenicity.
Micronucleus Test Clastogenicity/AneugenicityNegativeNo evidence of chromosomal damage.
LDH Release Membrane Damage (at 10 µM)No significant increaseCytotoxicity at higher concentrations is likely not due to acute membrane disruption.

5.2 Decision Logic

The combined results guide the decision on whether to advance, deprioritize, or terminate the compound.

G start Screening Results geno_pos Genotoxicity Positive? start->geno_pos cyto_high High Cytotoxicity? (IC50 < 1µM) geno_pos->cyto_high No terminate High Risk: Terminate or Redesign geno_pos->terminate Yes mech_tox Specific Organ Toxicity Signal? cyto_high->mech_tox No cyto_high->terminate Yes deprioritize Medium Risk: Deprioritize / Further Study mech_tox->deprioritize Yes advance Low Risk: Advance Candidate mech_tox->advance No

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 2-Phenyl-1,3-diaza-spironon-1-en-4-one

Application Note: Scalable Synthesis Protocol for 2-Phenyl-1,3-diaza-spiro[1]non-1-en-4-one Executive Summary 2-Phenyl-1,3-diaza-spiro[1]non-1-en-4-one (CAS: 779309-80-7) is a highly versatile spiro-imidazolone scaffold....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocol for 2-Phenyl-1,3-diaza-spiro[1]non-1-en-4-one

Executive Summary

2-Phenyl-1,3-diaza-spiro[1]non-1-en-4-one (CAS: 779309-80-7) is a highly versatile spiro-imidazolone scaffold. Spiro-imidazolones are privileged structures in medicinal chemistry, most notably serving as the core pharmacophore for angiotensin II receptor blockers (ARBs) such as Irbesartan and dual endothelin/angiotensin antagonists like Sparsentan. While commercial ARBs typically utilize a 2-butyl substitution, the 2-phenyl analog provides a critical structural building block for researchers exploring novel hydrophobic interactions and π-π stacking within receptor binding pockets.

This application note details a highly scalable, four-step synthetic protocol. By adapting industrially validated methodologies used for API manufacturing, this guide ensures high yield, rigorous impurity control, and operational safety.

Strategic Synthetic Rationale

The synthesis of spiro-imidazolones relies heavily on the cyclization of 1-aminocyclopentanecarboxylic acid derivatives . While alternative one-pot multicomponent reactions exist—such as those utilizing N,O-Bistrimethylsilylacetamide (BSA)—they often require unstable or highly malodorous isonitrile precursors, severely limiting their industrial scalability .

To ensure maximum reliability and safety, this protocol employs a classical Strecker amino acid synthesis followed by Schotten-Baumann acylation and dehydrative cyclization . This step-wise approach allows for the isolation of stable intermediates, preventing the carryover of unreacted starting materials into the final cyclization step. The robust nature of this specific spirocyclic framework has been thoroughly validated in numerous pharmaceutical manufacturing disclosures .

Reaction Pathway & Mechanistic Workflow

SynthesisPathway A Cyclopentanone B 1-Aminocyclopentane- carbonitrile A->B NaCN, NH4Cl (Strecker) C Cycloleucine (Amino Acid) B->C 6M HCl Reflux D 1-Benzamido- cyclopentanecarboxylic Acid C->D Benzoyl Chloride NaOH (pH 9-10) E 2-Phenyl-1,3-diaza- spiro[4.4]non-1-en-4-one D->E NH4OAc, AcOH Reflux

Synthetic workflow from cyclopentanone to 2-phenyl-1,3-diazaspiro[1]non-1-en-4-one.

Step-by-Step Experimental Protocols

Step 1: Strecker Synthesis of 1-Aminocyclopentanecarbonitrile

Reagents: Cyclopentanone (1.0 eq), Sodium Cyanide (1.1 eq), Ammonium Chloride (1.1 eq), Aqueous Ammonia (25%, 2.0 eq).

  • Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and internal temperature probe.

  • Dissolve Ammonium Chloride and Aqueous Ammonia in 200 mL of deionized water. Add Cyclopentanone and cool the biphasic mixture to 0–5 °C using an ice bath.

  • Dissolve Sodium Cyanide in 100 mL of water. Add this solution dropwise via the dropping funnel over 60 minutes, maintaining the internal temperature strictly below 10 °C.

  • Remove the ice bath and stir the reaction mixture vigorously at room temperature for 12 hours.

  • Extract the aqueous mixture with Toluene (3 x 150 mL). Wash the combined organic layers with brine and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Scientist's Insight (Causality of Design): Strict temperature control during the cyanide addition is critical. Allowing the temperature to exceed 10 °C promotes the formation of the thermodynamically favored cyanohydrin byproduct, significantly reducing the yield of the desired aminonitrile.

Step 2: Acidic Hydrolysis to Cycloleucine

Reagents: 6M Hydrochloric Acid (Excess).

  • Transfer the crude 1-aminocyclopentanecarbonitrile to a 1L flask equipped with a reflux condenser.

  • Add 400 mL of 6M HCl . Heat the mixture to a gentle reflux (approx. 105 °C) for 16 hours.

  • Cool the solution to room temperature. The reaction will naturally precipitate ammonium chloride. Filter the mixture to remove inorganic salts.

  • Adjust the pH of the filtrate to 6.5 using 2M NaOH to reach the isoelectric point of the amino acid.

  • Filter the resulting white precipitate, wash with cold ethanol, and dry under vacuum to afford 1-aminocyclopentanecarboxylic acid (Cycloleucine).

Scientist's Insight (Causality of Design): The spiro-carbon adjacent to the nitrile group creates immense steric hindrance, making standard basic hydrolysis ineffective. Prolonged reflux in strong acid is mandatory to fully drive the hydration of the nitrile to the amide, and subsequently to the carboxylic acid.

Step 3: Schotten-Baumann Benzoylation

Reagents: Cycloleucine (1.0 eq), Benzoyl Chloride (1.1 eq), 2M Sodium Hydroxide.

  • Dissolve Cycloleucine in 150 mL of 2M NaOH and cool to 0–5 °C.

  • Add Benzoyl Chloride dropwise over 30 minutes. Simultaneously, add additional 2M NaOH dropwise to maintain the reaction pH between 9.0 and 10.0.

  • Stir the mixture for 2 hours at room temperature.

  • Acidify the aqueous solution to pH 2.0 using concentrated HCl.

  • Collect the precipitated 1-benzamidocyclopentanecarboxylic acid via vacuum filtration, wash with copious amounts of water, and dry.

Scientist's Insight (Causality of Design): The simultaneous addition of base is the hallmark of the Schotten-Baumann reaction. If the pH drops below 9, the amino group of cycloleucine protonates (becoming non-nucleophilic). If the pH exceeds 11, benzoyl chloride rapidly hydrolyzes into benzoic acid, contaminating the product.

Step 4: Dehydrative Cyclization to the Spiro-Imidazolone

Reagents: 1-Benzamidocyclopentanecarboxylic acid (1.0 eq), Ammonium Acetate (5.0 eq), Glacial Acetic Acid (Solvent).

  • Suspend the benzoylated intermediate in 150 mL of Glacial Acetic Acid .

  • Add Ammonium Acetate in a single portion.

  • Heat the reaction mixture to reflux (120 °C) for 6 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and pour it slowly into 500 mL of crushed ice/water with vigorous stirring.

  • Filter the precipitated 2-Phenyl-1,3-diaza-spiro[1]non-1-en-4-one .

  • Recrystallize from hot ethanol to achieve >99% purity.

Scientist's Insight (Causality of Design): Ammonium acetate serves a dual mechanistic purpose. It acts as the nitrogen source for the N3 position of the imidazolone ring, while the acetic acid environment facilitates the in situ formation of an azlactone (oxazolone) intermediate. This allows for a smooth, self-buffering dehydrative cyclization without the need for harsh dehydrating agents like POCl₃.

Quantitative Data & Yield Summary

To ensure this protocol operates as a self-validating system, researchers should benchmark their progress against the following quantitative metrics:

Process StepIntermediate / ProductExpected Yield (%)Target Purity (HPLC)Key Analytical Marker
1. Strecker Reaction 1-Aminocyclopentanecarbonitrile85 - 90%> 95%IR: Sharp peak at ~2230 cm⁻¹ (C≡N stretch)
2. Acidic Hydrolysis Cycloleucine75 - 80%> 98%1H-NMR: Disappearance of C≡N; broad -OH/NH₃⁺ at ~8.0 ppm
3. Schotten-Baumann 1-Benzamidocyclopentanecarboxylic Acid88 - 92%> 98%LC-MS: [M+H]⁺ m/z 234.1
4. Dehydrative Cyclization 2-Phenyl-1,3-diazaspiro[1]non-1-en-4-one 70 - 75%> 99%LC-MS: [M+H]⁺ m/z 215.1

References

  • Technical Disclosure Commons. "Process for the preparation of 2-[4-[(2-butyl- 4-oxo-1,3- diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N- (4,5-dimethyl-1,2-oxazol-3-yl) benzenesulfonamide and its intermediates". Available at:[Link]

Sources

Application

Application Note: High-Throughput Screening Assays for Diazaspiro Compound Libraries

Introduction: The Strategic Shift to Spirocyclic Scaffolds In modern drug discovery, escaping "flatland" by transitioning from planar aromatic rings to three-dimensional structures is a proven strategy to improve clinica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Shift to Spirocyclic Scaffolds

In modern drug discovery, escaping "flatland" by transitioning from planar aromatic rings to three-dimensional structures is a proven strategy to improve clinical success rates. Diazaspiro compounds—such as 2,6-diazaspiro[3.3]heptane and 6,7-diazaspiro[3.4]octane—have emerged as highly privileged bioisosteres for traditional piperazine and piperidine rings[1].

As an Application Scientist, I frequently observe that incorporating these spirocyclic scaffolds fundamentally alters a library's physical behavior. Diazaspiro cores increase the fraction of sp³ carbons (Fsp³) and induce a ~90° topological twist, which paradoxically lowers lipophilicity (logD) despite the net addition of carbon atoms[2]. This structural rigidification offers predictable vectorization and improved metabolic stability. For example, replacing the piperazine core in the PARP-1 inhibitor olaparib with a diazaspiro system successfully reduced off-target DNA damage and cytotoxicity[3]. Furthermore, high-throughput screening (HTS) of diverse libraries has identified novel diazaspiro[3.4]octane series with potent, multi-stage activity against the human malaria parasite Plasmodium falciparum[4].

However, the unique ~90° twist and altered basicity (pKa) of diazaspiro compounds require highly calibrated HTS assay designs to accurately capture subtle changes in binding kinetics and ensure robust hit triage.

Assay Design Logic: Building a Self-Validating System

To evaluate diazaspiro libraries effectively, we must deploy a self-validating HTS cascade. The workflow relies on two pillars:

  • Primary Biochemical Screen (TR-FRET): Diazaspiro compounds can exhibit different autofluorescence and aggregation profiles compared to flat aromatics. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Terbium) to eliminate transient background fluorescence, ensuring that the detected target engagement is genuine.

  • Orthogonal Phenotypic Screen: Because the primary goal of utilizing diazaspiro bioisosteres is to improve physicochemical properties (like membrane permeability and reduced cytotoxicity), a cell-based viability assay is mandatory to confirm that biochemical hits translate to safe cellular efficacy.

HTS_Workflow Start Diazaspiro Library Dispense Acoustic Dispensing Start->Dispense Assay1 TR-FRET Screen Dispense->Assay1 Assay2 Phenotypic Screen Assay1->Assay2 Triage Hit Triage Assay2->Triage

Caption: HTS triage workflow for diazaspiro compound libraries.

Quantitative Data Presentation

The structural differences between traditional piperazines and diazaspiro bioisosteres directly impact HTS quality control. Below are the comparative physicochemical properties and the required assay validation metrics.

Table 1: Physicochemical Impact of Diazaspiro Bioisosteric Replacement

PropertyPiperazine Scaffold2,6-Diazaspiro[3.3]heptaneCausality / Impact on HTS Behavior
Fsp³ (Fraction sp³) Low-ModerateHighIncreases 3D complexity; reduces promiscuous binding and false positives.
Lipophilicity (logD) BaselineLowered (-0.5 to -1.0)Enhances aqueous solubility; prevents compound aggregation in assay buffers.
Vectorization Angle ~180° (Linear/Planar)~90° (Orthogonal Twist)Alters target pocket engagement; requires highly sensitive kinetic assays.
Metabolic Stability Susceptible to oxidationHighly stableImproves in vivo translation post-HTS triage.

Table 2: HTS Quality Control Metrics (Self-Validating System)

MetricAcceptable ThresholdPurpose in Diazaspiro Screening
Z'-Factor > 0.65Ensures robust separation between positive (hit) and negative (DMSO) controls.
Signal-to-Background > 3.0Validates that the spirocycle does not quench the FRET signal via steric hindrance.
Intra-plate CV% < 10%Confirms acoustic dispensing accuracy for compounds with varying logD values.

Experimental Protocols

Protocol A: 1536-Well TR-FRET Target Engagement Assay

This protocol is optimized for detecting competitive inhibition of a target protein (e.g., PARP-1 or a kinase) by a diazaspiro library.

Step 1: Acoustic Dispensing of Compounds

  • Action: Use an Echo® Acoustic Liquid Handler to dispense 5 nL of diazaspiro compounds (10 mM in DMSO) into a low-volume 1536-well black microplate.

  • Causality: Acoustic dispensing eliminates plastic pipette tips. Because sp³-rich spirocycles partition differently than flat aromatics, tip-based carryover and plastic adsorption are significant risks. Acoustic transfer ensures 100% volumetric accuracy.

Step 2: Addition of Target Protein and Tracer

  • Action: Dispense 2 µL of Terbium (Tb)-labeled target protein (e.g., 2 nM final concentration) in assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% Tween-20). Follow immediately with 2 µL of a fluorophore-labeled tracer ligand (e.g., 5 nM final concentration).

  • Causality: The inclusion of 0.01% Tween-20 prevents non-specific binding of the rigid diazaspiro cores to the well walls, ensuring the compounds remain in solution to compete with the tracer.

Step 3: Incubation and Equilibration

  • Action: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature for 60 minutes in the dark.

  • Causality: The ~90° twist of the diazaspiro core can result in slower on-rates ( kon​ ) compared to linear piperazines. A 60-minute incubation ensures the system reaches thermodynamic equilibrium before reading.

Step 4: Time-Resolved Fluorescence Detection

  • Action: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Excite at 337 nm. Measure emission at 620 nm (Tb donor) and 665 nm (Acceptor) after a 50 µs delay. Calculate the HTRF ratio (665 nm / 620 nm).

TR_FRET_Logic Excitation Laser Excitation (337 nm) Tb_Donor Tb-Donor Target Excitation->Tb_Donor Acceptor Fluor-Acceptor Tracer Tb_Donor->Acceptor Proximity FRET Emission FRET Emission (665 nm) Acceptor->Emission High Signal Diazaspiro Diazaspiro Hit Diazaspiro->Tb_Donor Binds Target Diazaspiro->Acceptor Displaces Tracer Signal_Loss Signal Reduction Diazaspiro->Signal_Loss Prevents FRET

Caption: Logical signal transduction of the TR-FRET assay for diazaspiro hit detection.

Protocol B: 384-Well Phenotypic Cell Viability Counter-Screen

This protocol validates the membrane permeability of the spirocyclic hits and ensures the structural replacement has not introduced off-target cytotoxicity.

Step 1: Cell Seeding

  • Action: Seed target cells (e.g., HepG2 for general toxicity, or specific cancer lines) at 2,000 cells/well in 25 µL of culture media into a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Dosing

  • Action: Pin-transfer or acoustically dispense 50 nL of the diazaspiro hits (from the primary screen) into the cell plates. Include a known piperazine-based drug (e.g., unmodified olaparib) as a comparative control. Incubate for 72 hours.

  • Causality: Comparing the diazaspiro hit directly against its piperazine analog validates the hypothesis that the spirocyclic core reduces broad-spectrum cytotoxicity[3].

Step 3: ATP-Coupled Luminescence Readout

  • Action: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

References

  • Title: 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes Source: researchgate.net URL: 1

  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: nih.gov URL: 3

  • Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: nih.gov URL: 2

  • Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: acs.org URL: 4

Sources

Method

Application Note: Developing In Vitro Cell-Based Assays for Spirocyclic Compounds

Introduction: The "Escape from Flatland" Modern drug discovery has increasingly embraced the "escape from flatland" paradigm, shifting away from planar, highly aromatic molecules toward architectures with a high fraction...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland"

Modern drug discovery has increasingly embraced the "escape from flatland" paradigm, shifting away from planar, highly aromatic molecules toward architectures with a high fraction of sp3-hybridized carbons (Fsp3). Spirocyclic compounds—characterized by two or more rings linked by a single common atom—are privileged scaffolds in this domain. Their rigid, three-dimensional conformations allow for precise spatial alignment of pharmacophores, significantly improving target engagement, binding kinetics, and metabolic stability .

However, the unique physicochemical properties of spirocycles introduce specific challenges for in vitro assay development. Their rigid 3D structures can sometimes impede passive membrane permeability, and their complex stereochemistry (including atropisomerism) demands rigorous validation to separate true target engagement from non-specific lipophilic partitioning . This guide outlines a self-validating framework for evaluating spirocyclic compounds in cell-based systems.

Mechanistic Rationale & Assay Strategy

When designing assays for spirocycles, scientists must account for the causality behind their efficacy. Spirocycles often target deep allosteric pockets or complex protein-protein interaction (PPI) interfaces (e.g., MAT2A or MDM2-p53 inhibitors) that flat molecules cannot adequately fill .

Because spirocycles rely heavily on exact geometric fits, stereospecificity is the ultimate internal control . Every cell-based assay must be designed as a self-validating system by including inactive stereoisomers (enantiomers or diastereomers). If a cellular phenotype is driven by specific target engagement rather than off-target membrane disruption, the active spirocycle will trigger the readout while its inactive stereoisomer will remain silent.

Workflow A 1. Spirocyclic Scaffold Design (High Fsp3, Conformational Rigidity) B 2. Physicochemical Profiling (Solubility, Permeability, Lipophilicity) A->B Select Candidates C 3. Cell-Based Target Engagement (CETSA, NanoBRET) B->C Permeable Hits D 4. Functional Phenotypic Assays (Apoptosis, UPR Activation) C->D Validated Binding E 5. ADME/Tox & In Vivo Translation D->E Efficacious Leads

Fig 1. Step-by-step workflow for spirocyclic compound in vitro assay development.

Protocol 1: Quantifying Cellular Target Engagement (CETSA)

Causality behind the choice: Biochemical assays (like TR-FRET) confirm direct binding but fail to account for cellular permeability or the intracellular microenvironment. Because spirocycles are highly rigid, their binding typically imparts massive thermodynamic stability to the target protein. The Cellular Thermal Shift Assay (CETSA) exploits this by measuring the ligand-induced thermal stabilization of the target in intact cells.

CETSA S1 Spirocyclic Ligand Treatment (Live Cells) S2 Heat Treatment (Thermal Gradient) S1->S2 S3 Cell Lysis & Centrifugation S2->S3 S4 Quantify Soluble Protein (Target Engagement) S3->S4 Control Vehicle / Isomer Control (Baseline Stability) Control->S2

Fig 2. Cellular Thermal Shift Assay (CETSA) logical workflow for target engagement.

Step-by-Step Methodology:
  • Cell Preparation: Seed the target cell line (e.g., HCT-116 cells for MAT2A evaluation) in T-75 flasks and culture until 70-80% confluent. Harvest and resuspend in HBSS to a density of 1×106 cells/mL.

  • Compound Treatment (The Self-Validating Step): Divide the cell suspension into three cohorts:

    • Cohort A: Treated with the active spirocyclic lead (e.g., 10 µM).

    • Cohort B: Treated with the inactive stereoisomer (10 µM).

    • Cohort C: Vehicle control (0.1% DMSO). Incubate for 1 hour at 37°C to allow for cell penetration and equilibrium binding.

  • Thermal Profiling: Aliquot 50 µL of each suspension into PCR tubes. Subject the tubes to a thermal gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C.

  • Lysis & Isolation: Add mild lysis buffer (containing protease inhibitors and 0.4% NP-40). Subject to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification: Transfer the supernatant (containing stable, soluble protein) and quantify the target protein using AlphaLISA or quantitative Western Blot. Validation Check: A true positive result will show a distinct rightward shift in the melting temperature ( ΔTm​>2∘C ) for Cohort A, while Cohort B must perfectly overlay with Cohort C.

Protocol 2: Functional Phenotypic Readout (UPR & Apoptosis)

Causality behind the choice: Certain advanced spirocyclic dimers (e.g., SpiD3, SpiD7) act by covalently modifying surface-exposed cysteines on target proteins, which triggers the Unfolded Protein Response (UPR) and selectively induces apoptosis in cancer cells . To prove that the spirocycle is driving this specific pathway (and not acting as a general toxicant), the assay must multiplex UPR activation markers with terminal apoptosis readouts.

Step-by-Step Methodology:
  • Cell Synchronization: Seed cancer cells (e.g., OSU-CLL) at 1×105 cells/well in a 6-well plate. Synchronize cells overnight using aphidicolin (20 µg/mL) to ensure uniform cell cycle baseline.

  • Pre-treatment (The Self-Validating Step): To confirm the mechanism relies on cysteine modification and reactive oxygen species (ROS) induction, pre-treat half the wells with 5 mM N-acetylcysteine (NAC, a ROS scavenger) for 1 hour.

  • Spirocycle Incubation: Treat cells with the spirocyclic compound at its established IC50​ concentration for 24 to 48 hours.

  • UPR Detection (Flow Cytometry): Harvest cells, fix with cold 4% paraformaldehyde, and permeabilize with 90% methanol. Stain with primary antibodies against phosphorylated eIF2 α (a hallmark of UPR activation) and a secondary fluorophore-conjugated antibody.

  • Apoptosis Quantification: For parallel live-cell wells, harvest and wash with cold PBS. Resuspend in Annexin V Binding Buffer. Add FITC-Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze via flow cytometry. Validation Check: The spirocycle should induce high FITC-Annexin V positivity and high p-eIF2 α signals. In the NAC pre-treated cohort, this phenotype should be significantly rescued, proving the mechanistic causality of the spirocycle's action.

Data Presentation: Comparative Profiling

To justify the progression of a spirocyclic scaffold over a traditional flat aromatic compound, quantitative data must be structured to highlight the reduction in "cellular drop-off" (the ratio between Biochemical IC50​ and Cellular IC50​ ).

Table 1: Comparative Profiling of Flat vs. Spirocyclic Scaffolds

Compound Class Fsp3 ScoreBiochemical IC50​ (nM)Cellular IC50​ (nM)Cellular Drop-off (Fold)Target Engagement ( ΔTm​ )
Flat Aromatic Lead 0.2515.0450.030.0x+1.2 °C
Optimized Spirocycle 0.6812.024.02.0x+6.5 °C
Inactive Spiro-Isomer 0.68>10,000>10,000N/A+0.1 °C

Interpretation: While both the flat aromatic and the optimized spirocycle exhibit similar biochemical potency, the flat molecule suffers a 30-fold drop in cellular efficacy due to poor permeability and non-specific protein binding. The spirocycle maintains its potency in living cells, validated by a massive 6.5∘C thermal shift, confirming superior intracellular target engagement.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Expert Opinion on Drug Discovery URL:[Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists European Journal of Medicinal Chemistry URL:[Link]

  • Discovery of Novel Spirocyclic MAT2A Inhibitors Demonstrating High In Vivo Efficacy in MTAP-Null Xenograft Models ACS Medicinal Chemistry Letters URL:[Link]

  • Spirocyclic dimer SpiD7 activates the unfolded protein response to selectively inhibit growth and induce apoptosis of cancer cells Journal of Biological Chemistry URL:[Link]

Application

Comprehensive Protocol for Evaluating the CNS Permeability of Diazaspiro Derivatives

Introduction & Scientific Rationale Diazaspiro derivatives (e.g., 2,6-diazaspiro[3.3]heptane and 1-oxa-4,9-diazaspiro[5.5]undecane) have emerged as privileged scaffolds in modern medicinal chemistry. Their rigid, three-d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Diazaspiro derivatives (e.g., 2,6-diazaspiro[3.3]heptane and 1-oxa-4,9-diazaspiro[5.5]undecane) have emerged as privileged scaffolds in modern medicinal chemistry. Their rigid, three-dimensional spirocyclic architectures offer enhanced metabolic stability, improved aqueous solubility, and superior target selectivity compared to traditional flat aromatic rings[1][2]. However, evaluating their Central Nervous System (CNS) permeability is a critical and challenging juncture in drug development. For neuro-therapeutics, crossing the Blood-Brain Barrier (BBB) is essential; conversely, for peripherally acting drugs, CNS exclusion is required to minimize off-target neurological toxicity[2].

The fundamental challenge with diazaspiro compounds is their basic nitrogen atoms. While these amines improve solubility, they frequently render the molecule a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pumps xenobiotics back into the bloodstream[1]. Therefore, a robust evaluation protocol cannot rely on passive diffusion alone; it must systematically assess both transcellular passive permeability and active efflux liability.

Workflow Start Diazaspiro Hit Compounds PAMPA Tier 1: PAMPA-BBB (Passive Diffusion) Start->PAMPA MDCK Tier 2: MDCK-MDR1 (Active Efflux / P-gp) PAMPA->MDCK Papp ≥ 2.0 x 10⁻⁶ cm/s InVivo Tier 3: In Vivo Kp,uu,brain (Unbound Brain Partition) MDCK->InVivo Efflux Ratio < 2.0

Tiered screening workflow for evaluating CNS permeability of diazaspiro derivatives.

Protocol 1: PAMPA-BBB Assay (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is deployed as the first-line, high-throughput screen. Standard PAMPA uses synthetic phospholipids, but the PAMPA-BBB variant specifically employs porcine brain lipid extracts to closely mimic the unique lipid composition of the human BBB[3][4]. This assay isolates and measures transcellular passive diffusion[3].

Materials
  • Donor plate (PVDF membrane, 0.45 µm pore size) and Acceptor plate.

  • Porcine brain lipid extract (20 mg/mL in dodecane)[3].

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Diazaspiro test compounds and reference standards (e.g., highly permeable propranolol, poorly permeable furosemide)[3].

Step-by-Step Methodology
  • Membrane Preparation: Carefully coat the porous filter membrane of the donor plate with 4–5 µL of the porcine brain lipid extract[3].

    • Causality: Dodecane acts as a volatile solvent that integrates the lipids into the porous filter, establishing a stable, artificial lipid bilayer that mimics the BBB without cellular complexities.

  • Solution Preparation: Dilute the diazaspiro test compound in PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration remains ≤1%[5].

    • Causality: Higher DMSO concentrations can compromise the integrity of the artificial lipid membrane, leading to false-positive permeability rates.

  • Assay Assembly: Add 150 µL of the test compound solution to the donor wells. Add 300 µL of blank PBS to the acceptor wells. Assemble the sandwich plate.

  • Incubation: Incubate the assembled plates at 37°C for 2 to 4 hours. Controlled stirring can be applied to minimize the unstirred water layer (UWL) to ~60 µm, improving physiological relevance[6].

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS[5].

Data Analysis

Calculate the apparent permeability ( Papp​ ) using the steady-state flux equation. Compounds with a Papp​≥2.0×10−6 cm/s are classified as highly permeable and capable of crossing the BBB via passive diffusion[3].

Protocol 2: MDCK-MDR1 Permeability Assay (Active Efflux)

Because diazaspiro derivatives are highly prone to P-gp mediated efflux[1], passive permeability data must be contextualized with active transport data. Madin-Darby Canine Kidney (MDCK) cells are ideal because they naturally exhibit low metabolic activity and minimal endogenous transporter expression[7]. Transfecting them with the human MDR1 gene (ABCB1) creates the MDCK-MDR1 cell line, which overexpresses human P-gp on the apical surface, serving as an excellent surrogate for the BBB[5][7][8].

Mechanism Apical Apical Chamber (Blood Compartment) Cell MDCK-MDR1 Cell Monolayer (Tight Junctions) Apical->Cell Passive Entry (A→B) Basolateral Basolateral Chamber (Brain Compartment) Cell->Basolateral Passive Exit Pgp P-glycoprotein (Efflux Pump) Cell->Pgp Pgp->Apical Active Efflux (B→A)

Transcellular transport and P-gp mediated active efflux mechanism in MDCK-MDR1 cell monolayers.

Materials
  • MDCK-MDR1 cell line and Transwell™ system plates[7][8].

  • Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

  • P-gp reference inhibitor (e.g., Cyclosporin A or Verapamil)[5].

Step-by-Step Methodology
  • Monolayer Validation: Seed MDCK-MDR1 cells on semi-permeable supports and culture for 3–5 days until a polarized monolayer forms[7][8]. Validate the formation of tight junctions by measuring Transepithelial Electrical Resistance (TEER).

    • Self-Validating Check: TEER must be >200 Ω⋅cm2 prior to the assay[5]. If TEER is lower, paracellular leakage will confound transcellular and efflux measurements.

  • Bidirectional Administration:

    • Apical to Basolateral (A→B): Add 10 µM of the diazaspiro compound to the apical chamber to simulate blood-to-brain permeation[5][8].

    • Basolateral to Apical (B→A): Add 10 µM to the basolateral chamber to simulate brain-to-blood efflux[5][8].

  • Inhibitor Control (Crucial for Causality): Run a parallel B→A and A→B assay where the test compound is co-incubated with a known P-gp inhibitor (e.g., Cyclosporin A)[5][8].

    • Causality: If a high efflux ratio is observed, the addition of the inhibitor must collapse the ratio back to ~1.0. This proves the efflux is specifically P-gp mediated rather than an artifact of non-specific binding or alternative transporters[8].

  • Incubation & Sampling: Incubate the plates in a 5% CO₂ incubator at 37°C for 60 to 90 minutes[5][8]. Collect samples from the respective receiver chambers.

  • Analysis: Quantify the concentrations using LC-MS/MS to calculate Papp​ and Mass Balance (% Recovery)[5][7].

Data Analysis & Equations

The Efflux Ratio (ER) and Recovery are calculated as follows[5]:

  • Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B)

  • Recovery (%) = [(Vrec​×Crec​)+(Vd​×Cd​)]/(Vd​×C0​)×100

(Where V = volume, C = concentration, rec = receiver, d = donor, 0 = initial).

Quantitative Data Interpretation

To streamline decision-making in hit-to-lead optimization of diazaspiro derivatives, synthesize the data from both assays using the following standardized thresholds:

AssayMetricThresholdInterpretation
PAMPA-BBB Apparent Permeability ( Papp​ ) ≥2.0×10−6 cm/sHigh passive BBB permeability; capable of transcellular diffusion[3].
PAMPA-BBB Apparent Permeability ( Papp​ ) <2.0×10−6 cm/sPoor passive permeability; structural optimization required[3].
MDCK-MDR1 Efflux Ratio (ER) <2.0 Not a significant P-gp substrate; likely CNS penetrant[5].
MDCK-MDR1 Efflux Ratio (ER) >2.0 (without inhibitor)P-gp substrate; restricted CNS penetration despite passive permeability[5].
MDCK-MDR1 Mass Balance (% Recovery) >80% Acceptable assay validity; low non-specific binding or intracellular trapping[5].

Final Note on In Vivo Translation: If a diazaspiro derivative demonstrates high passive permeability ( Papp​≥2.0×10−6 cm/s) and evades P-gp efflux (ER < 2.0), it is highly probable to achieve CNS exposure. The compound should then be advanced to Tier 3 in vivo pharmacokinetic studies to determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), representing the ultimate validation of target engagement potential in the brain.

Sources

Method

Topic: Analytical Methods for Purity Determination of Spiro Compounds

An Application Note from the Senior Scientist's Desk Audience: Researchers, scientists, and drug development professionals. Abstract Spiro compounds, characterized by their unique three-dimensional architecture originati...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

Spiro compounds, characterized by their unique three-dimensional architecture originating from a single shared atom linking two rings, are a cornerstone of modern medicinal chemistry.[1][2] Their rigid, complex scaffolds offer novel ways to explore chemical space, leading to candidates with improved pharmacological profiles. However, this structural complexity, particularly the frequent presence of chirality, presents significant analytical challenges.[2][3][4] Ensuring the purity of these compounds is not merely a quality control checkpoint; it is a fundamental requirement for accurate biological data, safety, and regulatory approval. This guide provides an in-depth exploration of the principal analytical methods for determining the chemical and stereochemical purity of spiro compounds, grounded in field-proven insights and regulatory expectations.

The Imperative of Purity: A Regulatory and Scientific Standpoint

In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API).[5] Even at trace levels, impurities can impact the safety, efficacy, and stability of the final drug product.[6][7] The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[6][8] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.

Understanding these thresholds is critical as they dictate the required sensitivity and specificity of the analytical methods you will develop and validate.

Table 1: ICH Q3A/B Impurity Thresholds for Reporting, Identification, and Qualification [5][6][9]

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day ≥ 0.05%≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day ≥ 0.03%≥ 0.05%≥ 0.05%

Adherence to these guidelines is non-negotiable for regulatory submission and ensures patient safety.[8][10]

Strategic Workflow for Purity Analysis

A systematic approach is essential for the comprehensive purity assessment of a novel spiro compound. The initial characterization confirms the structure, while subsequent chromatographic and spectroscopic analyses quantify both achiral and chiral purity.

Purity_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Impurity Management Start New Spiro Compound Synthesis Struct_Elucid Structural Elucidation (NMR, MS, FT-IR) Start->Struct_Elucid Confirm Identity Achiral_Purity Achiral Purity Assay (RP-HPLC / UPLC) Struct_Elucid->Achiral_Purity Assess Purity Chiral_Purity Chiral Purity Assay (Chiral HPLC / SFC) Achiral_Purity->Chiral_Purity If Chiral Impurity_Check Impurity > Identification Threshold? Achiral_Purity->Impurity_Check Chiral_Purity->Impurity_Check Impurity_ID Impurity Identification (LC-MS, Prep-HPLC, NMR) Impurity_Check->Impurity_ID Yes Final_Report Final Purity Report & COA Impurity_Check->Final_Report No Impurity_ID->Final_Report

Caption: General workflow for purity analysis of novel spiro compounds.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography is the cornerstone of purity determination, enabling the separation of the main compound from its impurities.[11] The choice of technique is dictated by the physicochemical properties of the spiro compound, particularly its polarity, volatility, and chirality.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity analysis in the pharmaceutical industry due to its versatility and high resolution.[12][13]

  • Expertise & Experience: For spiro compounds, a dual approach is often necessary. Reversed-Phase HPLC (RP-HPLC) is typically the first choice for achiral purity assessment due to its compatibility with a wide range of polar and non-polar compounds. However, the unique 3D nature of spirocycles often necessitates chiral separations to resolve enantiomers, which may have vastly different pharmacological effects.[12] For this, Normal-Phase HPLC (NP-HPLC) using Chiral Stationary Phases (CSPs) is frequently the preferred starting point, as the non-polar mobile phases can enhance chiral recognition mechanisms.[14]

  • Trustworthiness: A robust HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[15][16][17] Peak purity analysis using a Diode Array Detector (DAD) or mass spectrometer is crucial to ensure a chromatographic peak does not hide co-eluting impurities.[15]

Protocol 1: General Achiral Purity by RP-HPLC

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile stationary phase suitable for a broad range of spiro compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acid modifier improves peak shape by suppressing the ionization of silanol groups on the stationary phase.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% acid.

  • Gradient Elution: A generic screening gradient is effective for initial analysis:

    • Start at 5-10% B for 2 minutes.

    • Ramp to 95% B over 15-20 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

    • Injection Volume: 5-10 µL.

    • Detector: UV/DAD at a wavelength where the analyte and expected impurities absorb (e.g., 254 nm, or an analyte-specific λmax).

  • Sample Preparation: Dissolve the spiro compound in a suitable solvent (e.g., diluent similar to the initial mobile phase composition) to a concentration of ~0.5-1.0 mg/mL. Ensure complete dissolution.

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Chiral Purity Screen by HPLC/SFC

  • Column Selection: Screen a set of polysaccharide-based CSPs (e.g., columns based on amylose or cellulose derivatives like Chiralpak® IA, IB, IC, etc.). These are known to resolve a wide variety of chiral compounds.[14][18]

  • Mobile Phase (HPLC):

    • Start with Normal-Phase conditions.[14]

    • Mobile Phase: n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol mixtures.

    • Screen isocratic conditions (e.g., 90:10, 80:20, 70:30 Hexane:Alcohol).

  • Mobile Phase (SFC):

    • Mobile Phase: Supercritical CO₂ with an alcohol co-solvent/modifier (e.g., Methanol, Ethanol, or IPA).[18][19]

    • A generic gradient is effective for screening: 5% to 50% modifier over 5-10 minutes.

  • Instrument Conditions (SFC):

    • Flow Rate: 2-4 mL/min.

    • Back Pressure Regulator (BPR): 150 bar.

    • Column Temperature: 40 °C.

  • Data Analysis: If separation is achieved, calculate the enantiomeric excess (% ee) or the area percent of each enantiomer.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and preferred technique for chiral separations.[18][20]

  • Expertise & Experience: The primary advantage of SFC is its use of supercritical CO₂ as the main mobile phase.[19] This fluid has low viscosity and high diffusivity, leading to faster separations, higher efficiency, and reduced solvent consumption compared to NP-HPLC.[18][21] This makes SFC a "greener" and more cost-effective technology, especially for preparative separations to isolate enantiomers.[19][20]

  • Trustworthiness: Modern SFC systems coupled with DAD and Mass Spectrometry (MS) detectors provide reliable and sensitive analysis.[22] Method development often involves screening a library of chiral columns against various alcohol modifiers, a process that can be automated for high-throughput analysis.[21]

Method_Selection Start Spiro Compound for Purity Analysis Is_Chiral Is the compound chiral? Start->Is_Chiral Is_Volatile Is the compound thermally stable & volatile? Is_Chiral->Is_Volatile No SFC SFC (Chiral) Is_Chiral->SFC Yes HPLC_Achiral HPLC (Achiral, RP) Is_Volatile->HPLC_Achiral No GC GC Is_Volatile->GC Yes HPLC_Chiral HPLC (Chiral, NP) SFC->HPLC_Chiral Alternative

Caption: Decision tree for selecting a primary chromatographic method.

Gas Chromatography (GC)
  • Expertise & Experience: GC is less commonly used for the primary analysis of complex spiro compounds, which are often non-volatile. Its main application is in quantifying residual solvents (ICH Q3C) or for analyzing volatile, thermally stable spiro compounds or impurities.[7][11] Chiral GC columns are also available for separating volatile enantiomers.[23]

  • Trustworthiness: When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent sensitivity and specificity for volatile analytes.[11]

Table 2: Comparison of Chromatographic Techniques for Spiro Compound Analysis

FeatureHPLC (Reversed-Phase)HPLC (Normal-Phase/Chiral)SFC (Chiral)GC
Primary Use Achiral Purity, Impurity ProfilingChiral SeparationsChiral Separations (Preferred) Volatile Impurities, Residual Solvents
Analytes Broad polarity rangeNon-polar to moderately polarNon-polar to moderately polarVolatile, thermally stable
Speed ModerateSlow to ModerateFast Fast
Solvent Use High (Aqueous/Organic)High (Organic)Low (CO₂ + Modifier) Low (Carrier Gas)
"Green" Factor LowLowHigh High

Spectroscopic Techniques: Confirming Identity and Purity

While chromatography separates, spectroscopy identifies. For unambiguous purity assessment, a combination of both is essential.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and can also serve as a primary method for purity determination.[24][25]

  • Expertise & Experience:

    • Structural Confirmation: 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments confirm the chemical structure of the main component and can be used to identify impurities if they are present at sufficient concentration (>0.1%).[1][25]

    • Stereochemistry: For complex spirocycles, 2D NOESY or ROESY experiments are invaluable for determining relative stereochemistry by identifying protons that are close in space.[4][26]

    • Quantitative NMR (qNMR): This is a powerful technique for determining purity without needing a reference standard of the impurity itself.[27] By integrating the signals of the compound against a certified internal standard of known purity and concentration, the absolute purity of the target compound can be calculated. This method is orthogonal to HPLC and is not affected by differences in detector response.[27]

  • Trustworthiness: qNMR is considered a primary ratio method of measurement by metrology institutes. Its accuracy is derived from the direct proportionality between signal intensity and the number of nuclei.

Protocol 3: Purity Determination by Quantitative ¹H NMR (qNMR)

  • Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H spectrum with peaks that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the spiro compound and ~5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a volumetric flask.

    • Transfer an exact aliquot to an NMR tube.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Crucial: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard. A D1 of 30-60 seconds is often sufficient to ensure full relaxation and accurate integration.

    • Use a 90° pulse angle.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte (I_analyte) and a signal for the internal standard (I_std).

  • Purity Calculation:

    • Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

Mass Spectrometry (MS)

MS is a highly sensitive technique used to determine molecular weight and identify impurities, especially when coupled with a chromatographic inlet.[28][29]

  • Expertise & Experience: LC-MS is the workhorse for impurity identification.[11][28] As impurities elute from the HPLC column, the mass spectrometer provides their exact mass, which can be used to deduce the elemental formula. Tandem MS (MS/MS) provides fragmentation data, offering clues to the impurity's structure.[28][29] While MS alone cannot typically distinguish between stereoisomers, coupling it with a chiral separation technique like chiral HPLC or SFC is the definitive way to identify and quantify stereoisomeric impurities.[26]

  • Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides mass accuracy in the low ppm range, significantly increasing confidence in the proposed elemental composition of an unknown impurity.[29]

Method Validation: Ensuring a Self-Validating System

An analytical method is only reliable if it is validated for its intended purpose.[16][30] For purity determination, the method must be proven to be specific, accurate, precise, and linear over the required range.

Table 3: Key Validation Parameters for Purity Methods (ICH Q2(R1)) [15][16][30]

ParameterPurposeTypical Acceptance Criteria for Purity/Impurity Assay
Specificity To demonstrate the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.Peak purity/mass spectral analysis shows no co-elution. Resolution > 2 between adjacent peaks.
Linearity To show that results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval where the method is precise, accurate, and linear.From the reporting level of the impurity to 120% of the specification limit.[17]
Accuracy Closeness of test results to the true value.Recovery of spiked impurity should be within 80-120% of the nominal value.
Precision Agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (intra-assay) and Intermediate Precision (inter-assay) RSD ≤ 10-15% at the limit of quantitation.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Must be at or below the Reporting Threshold (e.g., 0.05%).[9]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Conclusion

The purity determination of spiro compounds is a multifaceted process that demands a strategic combination of orthogonal analytical techniques. While RP-HPLC remains the standard for achiral purity, the structural complexity and frequent chirality of spirocycles necessitate the use of advanced methods like chiral SFC and high-field NMR. A thorough understanding of the principles behind each technique, coupled with rigorous method validation according to ICH guidelines, ensures the generation of reliable and defensible data. This, in turn, underpins the entire drug development process, from early discovery to final regulatory approval, guaranteeing the safety and efficacy of these promising therapeutic agents.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink.
  • Benchchem. A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem.
  • Benchchem. Initial Characterization of Novel Spiro Compounds: A Technical Guide. Benchchem.
  • (2025, May 26). Defining Specifications for Known and Unknown Impurities in Drug Substance.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • SpiroChem.
  • ACS Publications. (2025, October 28). Impurity Qualification Thresholds: An IQ Survey on Emerging Industry Experience with Health Authority Feedback. Organic Process Research & Development.
  • ResearchGate. (2025, August 6).
  • EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Scribd. ICH Q2(R1)
  • Benchchem.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025, July 22).
  • SpiroChem. Analytical Method Development. SpiroChem.
  • Selvita. (2024, September 19).
  • Chromedia.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • SK pharmteco.
  • YMC. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT.
  • Shimadzu.
  • ResolveMass Laboratories Inc. (2026, February 25).
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Hypha Discovery.
  • (2025, June 3).
  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Wikipedia. Spiro compound. Wikipedia.
  • PMC. (2014, November 7).
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • MDPI. (2023, July 14). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Spirocyclization Processes

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges. Spirocycles, with their unique three-dimensional structures, are increasingly important in medicinal chemistry and materials science.[1] However, their synthesis can be challenging, often plagued by side reactions that can diminish yield and complicate purification.

This resource is structured to help you diagnose and solve specific issues you may encounter in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Category 1: Low Yield and Incomplete Conversion

Question 1: My spirocyclization reaction is resulting in a low yield or is failing to go to completion. What are the common causes and how can I fix this?

Answer: Low yields are a frequent hurdle in spirocyclization.[2] This can stem from several factors, and a systematic approach is the most effective way to troubleshoot.[2]

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration may not be ideal for your specific substrate.[3]

    • Solution: Systematically screen reaction parameters. Some reactions benefit from lower temperatures to minimize side product formation, while others require more thermal energy to overcome the activation barrier.[4] Monitor the reaction progress by TLC, LC-MS, or NMR to determine the optimal reaction time.[2]

  • Catalyst Inactivity or Insufficient Loading: If you are running a catalyzed reaction, the catalyst may be inhibited or used in insufficient quantity.

    • Solution: Ensure your catalyst is fresh and, if necessary, handled under inert conditions.[2] Consider incrementally increasing the catalyst loading.[4] If that fails, screening a different class of catalysts or modifying the ligands can be effective.[3][4] For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[5]

  • Intermolecular Side Reactions: At high concentrations, your starting material may react with other molecules of the starting material (intermolecularly) rather than with itself (intramolecularly).[6]

    • Solution: Employ high-dilution conditions (typically <0.05 M) to favor the desired intramolecular cyclization.[6] This can be achieved by adding the substrate slowly over several hours using a syringe pump.[6]

  • Poor Quality Starting Material: Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions.[3]

    • Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography.[3]

  • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[3]

    • Solution: Analyze the crude reaction mixture at various time points. If decomposition is observed, consider a milder workup procedure (e.g., adjusting pH) or shortening the reaction time.[3]

Workflow for Troubleshooting Low Yields:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_completion Reaction Incomplete? start->check_completion check_decomposition Decomposition Observed? check_completion->check_decomposition No solution_time_temp Increase Time/Temp check_completion->solution_time_temp Yes check_conditions Optimize Conditions check_decomposition->check_conditions No solution_workup Modify Workup check_decomposition->solution_workup Yes check_catalyst Catalyst Issues? check_conditions->check_catalyst check_concentration Intermolecular Reactions? check_catalyst->check_concentration No solution_catalyst Increase Loading / Screen Catalysts check_catalyst->solution_catalyst Yes check_sm_purity Starting Material Impure? check_concentration->check_sm_purity No solution_dilution Use High Dilution check_concentration->solution_dilution Yes solution_purify_sm Purify Starting Material check_sm_purity->solution_purify_sm Yes end_goal Improved Yield solution_time_temp->end_goal solution_workup->end_goal solution_catalyst->end_goal solution_dilution->end_goal solution_purify_sm->end_goal

Caption: A logical workflow for troubleshooting low yields in spirocyclization reactions.

Category 2: Poor Selectivity (Regio- and Stereoselectivity)

Question 2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

Answer: The formation of side products indicates that alternative reaction pathways are competitive with your desired spirocyclization. The goal is to identify conditions that favor the desired pathway.

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barriers of undesired pathways.

    • Solution: Lower the reaction temperature. This will kinetically favor the pathway with the lowest activation energy.[4]

  • Regioselectivity Issues: In cases where cyclization can occur at different positions, a mixture of regioisomers can be formed.

    • Solution: The choice of catalyst and ligand is crucial for controlling regioselectivity.[7] For example, in the copper-catalyzed monoborylation of spirocyclobutenes, the use of xantphos as a ligand provides complete regiocontrol.[7] Solvent choice can also play a role; in dearomative spirocyclization of ynamides, dichloromethane (DCM) was found to be essential for high regioselectivity.[8]

  • Competing Reaction Mechanisms: Your reaction conditions might be promoting an alternative, undesired mechanism. For example, in some dearomative spirocyclizations, electron-rich substrates can be problematic. A stronger electron-donating group on the aromatic ring can hinder the desired intramolecular dearomative spirocyclization.[9]

    • Solution: A thorough understanding of the potential reaction pathways is key. This may require consulting the literature for similar systems or performing mechanistic studies. Modifying the electronic properties of the substrate or switching to a different catalyst system may be necessary.

Question 3: My spirocyclization is producing a mixture of diastereomers. How can I control the stereochemical outcome?

Answer: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis.[3] The spatial arrangement of the newly formed stereocenters is influenced by several factors.

  • Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio can be a result of either kinetic or thermodynamic control.[10]

    • Solution: Varying the reaction temperature can help distinguish between these two regimes. Lower temperatures often lead to higher diastereoselectivity by favoring the kinetically preferred transition state.[2] Conversely, higher temperatures or longer reaction times may allow for equilibration to the most stable thermodynamic product.[2][10]

  • Solvent Effects: The polarity of the solvent can influence the geometry of the transition state, thereby affecting diastereoselectivity.[2]

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[6] In some cases, this can even reverse the diastereoselectivity.[3]

  • Catalyst and Ligand Control: Chiral catalysts and ligands are powerful tools for inducing stereoselectivity.

    • Solution: For catalytic reactions, screen a variety of chiral ligands.[3] Even subtle changes to the ligand structure can have a profound impact on the stereochemical outcome. Lewis acids can also play a significant role in controlling stereoselectivity in reactions like epoxide openings and carbonyl additions.[11]

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.

    • Solution: Consider modifying the substrate to include bulky groups or directing groups that can bias the facial selectivity of the cyclization.[2]

Decision Tree for Improving Diastereoselectivity:

G cluster_0 Improving Diastereoselectivity start Poor Diastereoselectivity check_temp Vary Temperature start->check_temp is_kinetic Kinetic Control Favored? check_temp->is_kinetic Lower Temp Improves is_thermo Thermodynamic Control Favored? check_temp->is_thermo Higher Temp Improves screen_solvents Screen Solvents check_temp->screen_solvents No Change solution_low_temp Use Lower Temperature is_kinetic->solution_low_temp solution_high_temp Use Higher Temp / Longer Time is_thermo->solution_high_temp screen_catalysts Screen Catalysts/Ligands screen_solvents->screen_catalysts modify_substrate Modify Substrate screen_catalysts->modify_substrate end_goal Improved Diastereoselectivity modify_substrate->end_goal solution_low_temp->end_goal solution_high_temp->end_goal

Sources

Optimization

Technical Support Center: Purification Strategies for Polar Spirocyclic Compounds

Welcome to the Technical Support Center dedicated to the unique challenges of purifying polar spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the unique challenges of purifying polar spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the intricate task of isolating these structurally complex molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming the specific hurdles associated with the purification of compounds that are both highly polar and feature a spirocyclic core.

Introduction: The Dual Challenge of Polarity and Spirocyclic Architecture

Spirocyclic compounds, characterized by two or more rings linked by a single common atom, are of increasing interest in medicinal chemistry due to their conformational rigidity and three-dimensional nature, which can lead to improved physicochemical and pharmacokinetic properties.[1] When these rigid structures also incorporate a high degree of polarity, their purification becomes a significant challenge. The polarity complicates retention and separation using traditional reversed-phase chromatography methods, while the spirocyclic nature can introduce closely related diastereomers and enantiomers that are difficult to resolve.[2]

This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, empowering you to develop robust and efficient purification strategies.

Troubleshooting Guide: From Tailing Peaks to Elusive Isomers

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: My polar spirocyclic compound shows little to no retention on a C18 column and elutes in the solvent front.

  • Question: How can I increase the retention of my highly polar spirocyclic compound in reversed-phase HPLC?

  • Answer: This is a classic problem for polar analytes in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[3][4] Here are several strategies to enhance retention:

    • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the water content. Some modern C18 columns are designed to be stable under these conditions.[3][5]

    • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and improved retention for polar compounds.[3][6]

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds.[7][8][9][10] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[8] The elution order is generally the reverse of what is seen in RPLC.

    • Consider Mixed-Mode Chromatography: This technique combines reversed-phase and ion-exchange mechanisms, allowing for the retention of both polar and nonpolar analytes.[11] This can be particularly useful if your spirocycle has ionizable functional groups.

Issue 2: I am observing significant peak tailing for my basic spirocyclic compound.

  • Question: What is causing the peak tailing of my basic polar spirocycle, and how can I improve the peak shape?

  • Answer: Peak tailing for basic compounds is often due to strong interactions with acidic silanol groups on the surface of silica-based stationary phases.[12] Here’s how to troubleshoot this:

    • Mobile Phase pH Adjustment: For basic compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of the silanol groups, minimizing these unwanted interactions.[3] Conversely, at a high pH, the analyte is neutral, but the silanols are deprotonated. If working at a high pH, a highly deactivated, end-capped column is recommended.[3]

    • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (0.1-1%), to the mobile phase can help to block the active sites on the silica gel, leading to more symmetrical peaks.[12][13][14] For acidic compounds, adding a small amount of an acid like formic or acetic acid (0.1-1%) can serve a similar purpose.[13]

    • Consider a Different Stationary Phase: Modern columns with advanced end-capping or hybrid particle technology often exhibit reduced silanol activity and can provide better peak shapes for basic compounds.

Issue 3: My spirocyclic product is a mixture of diastereomers that are co-eluting.

  • Question: What strategies can I employ to separate closely related diastereomers of my polar spirocyclic compound?

  • Answer: The separation of diastereomers can be challenging due to their similar physical properties.[2] However, since they are not mirror images, they have different properties and can often be separated by standard chromatographic techniques with careful optimization.[2]

    • Optimize Chromatographic Selectivity:

      • Column Screening: Test a variety of stationary phases with different selectivities (e.g., C18, phenyl-hexyl, cyano, or HILIC phases).

      • Mobile Phase Optimization: Vary the organic solvent (e.g., acetonitrile vs. methanol), pH, and mobile phase additives.

      • Temperature: Adjusting the column temperature can sometimes improve resolution.

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral and achiral separations and can often provide unique selectivity for isomers.[15][16] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[16]

    • Preparative HPLC: For difficult separations, preparative HPLC can provide the necessary resolution.[2]

    • Crystallization: If your compound is a solid, fractional crystallization can be a powerful method for separating diastereomers, as they may have different solubilities and crystal packing arrangements.

Issue 4: My polar spirocyclic compound appears to be degrading on the silica gel during flash chromatography.

  • Question: How can I purify my acid-sensitive polar spirocycle without decomposition?

  • Answer: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[13] Here are some alternative approaches:

    • Use Deactivated Silica Gel: You can deactivate the silica gel by preparing a slurry with a small amount of a base like triethylamine in the eluent before packing the column.[3]

    • Switch to a Different Stationary Phase:

      • Neutral Alumina: Alumina is available in neutral, acidic, and basic forms. Neutral alumina can be a good alternative for acid-sensitive compounds.[13]

      • Reversed-Phase Silica: If your compound has sufficient hydrophobic character to be retained, reversed-phase flash chromatography is a viable option.[13]

    • Supercritical Fluid Chromatography (SFC): SFC is often performed under milder conditions than normal-phase flash chromatography and can be a good alternative for thermally labile or sensitive compounds.[15]

Frequently Asked Questions (FAQs)

Q1: When should I choose HILIC over reversed-phase chromatography for my polar spirocyclic compound?

A1: You should consider HILIC when your polar spirocyclic compound has very poor or no retention on a C18 column, even with a highly aqueous mobile phase.[4][17] HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds.[10]

Q2: What are the key parameters to optimize in HILIC method development?

A2: The key parameters for HILIC method development are:

  • Stationary Phase: Different HILIC phases (e.g., bare silica, amide, diol, amino) offer different selectivities.[7][8][10]

  • Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC.

  • Aqueous Component: The concentration of water in the mobile phase has a strong effect on retention; increasing the water content decreases retention.[7]

  • Buffer: The type and concentration of the buffer in the aqueous portion of the mobile phase can significantly impact peak shape and selectivity. Ammonium formate and ammonium acetate are common choices as they are volatile and MS-compatible.

Q3: Can I use crystallization to purify a polar spirocyclic compound?

A3: Yes, crystallization can be a very effective purification method for solid polar spirocyclic compounds, often yielding highly pure material.[2][18] The main challenge is finding a suitable solvent or solvent system where the compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain in solution.[18][19][20]

Q4: My spirocyclic compound is chiral. What are the primary strategies for separating enantiomers?

A4: The separation of enantiomers requires a chiral environment. The most common approaches are:

  • Chiral HPLC: This is the most widely used method and involves using a chiral stationary phase (CSP).[21] There are many different types of CSPs available, and screening different columns is often necessary to find one that provides adequate separation.[21]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than chiral HPLC.[15][22][23]

  • Diastereomeric Resolution: This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers can then be separated by standard chromatography or crystallization, after which the resolving agent is removed to yield the pure enantiomers.[24]

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for purifying polar spirocyclic compounds?

A5: SFC offers several advantages:

  • Orthogonal Selectivity: It often provides different selectivity compared to HPLC, which can be beneficial for separating closely related isomers.[16]

  • Speed: The low viscosity of supercritical fluids allows for faster separations.[16]

  • Reduced Solvent Consumption: SFC primarily uses CO2, reducing the need for large volumes of organic solvents.[16]

  • Suitability for Labile Compounds: SFC can be run at lower temperatures, which is advantageous for thermally sensitive molecules.[15][23] While traditionally used for non-polar compounds, the use of polar co-solvents and additives has expanded its application to more polar molecules.[22][25]

Data Presentation & Experimental Protocols

Table 1: Comparison of Chromatographic Techniques for Polar Spirocyclic Compounds
TechniqueStationary PhaseMobile PhaseElution OrderBest For
Reversed-Phase (RP) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Least polar elutes firstModerately polar spirocycles with some hydrophobic character.[26][27]
HILIC Polar (e.g., Silica, Amide)High organic with some aqueous bufferMost polar elutes lastHighly polar, hydrophilic spirocycles.[7][10]
Normal-Phase (NP) Polar (e.g., Silica)Non-polar (e.g., Hexane/Ethyl Acetate)Least polar elutes firstLess polar spirocycles, often used for isomer separation.[27]
SFC Various (NP & RP type)Supercritical CO2 with polar co-solventDependent on stationary phaseChiral separations, diastereomers, and thermally labile compounds.[15][16]
Protocol 1: General Procedure for Developing a HILIC Method
  • Column Selection: Start with a common HILIC stationary phase, such as one with an amide or diol functionality.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

  • Initial Gradient:

    • Start with a shallow gradient from 100% A to 60% A over 15-20 minutes.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes before the first injection. HILIC often requires longer equilibration times than reversed-phase.[11]

  • Sample Diluent: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition to ensure good peak shape.[11]

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation and peak shape.[3]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude compound in various solvents at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.[18][19][20][28]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[28] Further cooling in an ice bath can increase the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Visualizations

Diagram 1: Decision-Making Workflow for Purification Strategy

Purification_Strategy start Crude Polar Spirocyclic Compound is_solid Is the compound a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes chromatography Proceed to Chromatography is_solid->chromatography No cryst_success Successful? try_cryst->cryst_success pure_solid Pure Compound cryst_success->pure_solid Yes cryst_success->chromatography No

Caption: Workflow for initial purification method selection.

Diagram 2: Troubleshooting Poor Retention in Reversed-Phase HPLC

RP_Troubleshooting start Poor retention on C18 increase_h2o Increase % Aqueous in Mobile Phase start->increase_h2o retention_ok1 Sufficient Retention? increase_h2o->retention_ok1 polar_rp Try Polar-Embedded or Phenyl-Hexyl Column retention_ok1->polar_rp No end Optimized Method retention_ok1->end Yes retention_ok2 Sufficient Retention? polar_rp->retention_ok2 switch_hilic Switch to HILIC retention_ok2->switch_hilic No retention_ok2->end Yes switch_hilic->end

Caption: Stepwise approach to improving retention in RP-HPLC.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]

  • ACS Publications. (2018, November 28).[7]Benzothiophene-Fused Chiral Spiro Polycyclic Aromatic Compounds: Optical Resolution, Functionalization, and Optical Properties. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. [Link]

  • Phenomenex. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • PubMed. (2019, August 15). Characterising polar compounds using supercritical fluid chromatography-nuclear magnetic resonance spectroscopy (SFC-NMR). [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? [Link]

  • University of Colorado Boulder. (n.d.). 4. Crystallization. [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? [Link]

  • Plu.mx. (n.d.). Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla. [Link]

  • Syngene International Ltd. (2025, July 17). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? [Link]

  • CrystEngComm. (n.d.). A series of compounds forming polar crystals and showing single-crystal-to-single-crystal transitions between polar phases. [Link]

  • The Analytical Scientist. (2016, September 19). Purification of polar compounds. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • SpringerLink. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

  • ACS Publications. (2021, November 14). Hydrogen Bond Assisted Central-to-Spiro Chirality Transfer and Central-to-Axial Chirality Conversion: Asymmetric Synthesis of Spirocycles. Organic Letters. [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • PMC. (n.d.). Spirocyclic Motifs in Natural Products. [Link]

Sources

Troubleshooting

How to increase the solubility of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one derivatives

Welcome to the Technical Support Center for Spiro-Fused Heterocycles . As a Senior Application Scientist, I frequently consult with researchers facing severe formulation bottlenecks when working with highly lipophilic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spiro-Fused Heterocycles .

As a Senior Application Scientist, I frequently consult with researchers facing severe formulation bottlenecks when working with highly lipophilic building blocks. The compound 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one presents a classic biopharmaceutical challenge.

Mechanistic Insight: The Solubility Barrier

The core issue stems from the molecule's architecture. The spiro[4.4]non-1-en-4-one core imposes significant steric rigidity, while the 2-phenyl substitution drastically increases hydrophobicity and promotes strong π−π stacking in the solid state. This results in a high crystal lattice energy. Structurally analogous compounds (such as the 2-butyl derivative, Irbesartan) are notorious BCS Class II molecules with aqueous solubilities plummeting below 100 µg/mL[1]. When you dilute this compound from a DMSO stock into an aqueous assay buffer, the rapid polarity shift forces the molecule to seek its lowest energy state—immediate crystallization and precipitation.

Below is our comprehensive troubleshooting guide, complete with validated workflows and field-proven methodologies to overcome these solubility limitations.

Formulation Decision Matrix

Formulation_Decision_Tree Start 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one Solubility Bottleneck Q1 Identify Target Application Start->Q1 InVitro In Vitro Assays (Aqueous Buffer Systems) Q1->InVitro High-throughput screening InVivo In Vivo PK Studies (Oral Bioavailability) Q1->InVivo Animal dosing CD Cyclodextrin Complexation (HP-β-CD / SBE7-β-CD) InVitro->CD Prevents precipitation SD Amorphous Solid Dispersion (PVP / PEG 4000) InVivo->SD Immediate GI release SLN Solid Lipid Nanoparticles (GMS Matrix) InVivo->SLN Sustained release

Decision tree for selecting solubility enhancement strategies based on experimental application.

Troubleshooting & FAQs

Q: Why does my 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one derivative crash out of solution during in vitro assays, and how do I fix it? A: The compound is hitting a thermodynamic sink. To prevent this, you must shield the hydrophobic spiro-core from the aqueous environment. The most reliable solution is forming an inclusion complex with Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . Phase solubility studies on this structural class demonstrate an AL​ -type solubility phase diagram; the solubilization is spontaneous ( ΔGtr0​<0 ) and increases linearly with the cyclodextrin concentration[2]. The hydrophobic cavity of the cyclodextrin encapsulates the phenyl/spiro core, while the hydrophilic exterior maintains aqueous solubility.

Q: I need to formulate this compound for oral gavage in rodents. What is the most reliable method to achieve high systemic exposure? A: For in vivo PK studies, you need to sustain supersaturation in the gastrointestinal tract. You have two field-proven options:

  • Polymeric Solid Dispersions: Using polymers like PVP or PEG 4000. The polymer acts as an anti-nucleating agent, trapping the drug in an amorphous state and reducing aggregation[2][3].

  • Solid Lipid Nanoparticles (SLNs): For sustained release and bypassing first-pass metabolism, formulating Cyclodextrin-complexed Solid Lipid Nanoparticles (CD-SLNs) is highly effective. Loading an HP- β -CD inclusion complex into a lipid matrix (e.g., Glycerol Monostearate) yields nanoparticles with >90% entrapment efficiency and protects the drug from premature precipitation[1].

Q: How do I verify that I have formed a true inclusion complex or solid dispersion rather than a useless physical mixture? A: Every protocol must be a self-validating system. A simple physical mixture will retain the distinct physicochemical properties of the API. To validate your formulation, perform Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) . In a successful complex or solid dispersion, the characteristic sharp endothermic melting peak of the API will completely disappear on the DSC thermogram, and sharp crystalline diffraction peaks will be replaced by a broad amorphous halo in the PXRD pattern[1][2].

Quantitative Data: Solubility Enhancement Comparison

Table 1: Comparative efficacy of formulation strategies (Extrapolated from validated baseline data of the structurally analogous 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one)[2][3][4].

Formulation StrategyCarrier / MatrixPreparation MethodFold-Increase in Aqueous SolubilityPrimary Mechanism of Action
Inclusion Complex β -CDKneading~2.5xHydrophobic cavity encapsulation
Inclusion Complex HP- β -CDKneading~4.5x - 5.0xEnhanced cavity encapsulation & wetting
Inclusion Complex SBE7- β -CDCo-evaporation~7.0xHigh stability constant ( Ks​≈716M−1 )
Solid Dispersion PEG 4000Solvent Evaporation~6.0xAmorphous conversion & micellization
Lipid Nanoparticles GMS + HP- β -CDHot HomogenizationVariable (Sustained)Lipid solubilization & nanoscale sizing

Step-by-Step Experimental Methodologies

Protocol 1: HP- β -CD Inclusion Complex via the Kneading Method

Causality Note: Kneading is preferred over simple mixing because it provides the mechanical shear and localized friction necessary to temporarily disrupt the cyclodextrin hydration shell, forcing the hydrophobic API into the cavity[2].

Kneading_Workflow Step1 1. Molar Ratio Calculation (API : HP-β-CD at 1:1 or 1:2) Step2 2. Dry Physical Mixing (Triturate for 5 mins) Step1->Step2 Step3 3. Solvent Activation (Dropwise 1:1 EtOH/Water) Step2->Step3 Step4 4. High-Shear Kneading (45 mins to form uniform paste) Step3->Step4 Step5 5. Vacuum Drying (40°C for 24 hours) Step4->Step5 Step6 6. Pulverization & Sieving (Pass through 60-mesh screen) Step5->Step6

Experimental workflow for preparing inclusion complexes via the kneading method.

  • Molar Ratio Calculation: Weigh the 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one derivative and HP- β -CD at a 1:1 or 1:2 molar ratio.

  • Dry Mixing: Triturate the powders in a glass mortar for 5 minutes to ensure a homogenous physical mixture[4].

  • Solvent Activation: Add a minimal amount of a 1:1 Ethanol/Water (v/v) mixture dropwise. The solvent acts as a molecular lubricant.

  • Kneading: Knead the paste vigorously for 45 minutes. Maintain a thick paste consistency by adding solvent drops if it dries out[4].

  • Drying: Transfer the paste to a vacuum oven at 40°C for 24 hours to completely remove the ethanol and water.

  • Milling & Sieving: Pulverize the dried complex and pass through a 60-mesh sieve to ensure uniform particle size for dissolution testing.

Protocol 2: Polymeric Solid Dispersion via Solvent Evaporation

Causality Note: Dissolving both components in a common solvent destroys the high-energy crystal lattice of the API. Rapid evaporation traps the API molecules within the polymer matrix before they can re-nucleate[3].

  • Matrix Selection: Select a hydrophilic polymer matrix (e.g., PVP K30 or PEG 4000)[3].

  • Co-dissolution: Dissolve the API and the polymer (typically a 1:3 w/w ratio) in a common volatile solvent (e.g., Methanol/Dichloromethane mixture).

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 45°C.

  • Desiccation: Store the resulting film in a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Milling: Scrape, pulverize, and sieve the solid dispersion through a 60-mesh screen.

Protocol 3: Cyclodextrin-Complexed Solid Lipid Nanoparticles (CD-SLNs)

Causality Note: Combining cyclodextrin complexation with lipid nanoparticles provides immediate solubilization inside the gut lumen while the lipid matrix protects against rapid enzymatic degradation[1].

  • Lipid Phase Preparation: Melt the solid lipid (e.g., Glycerol Monostearate, GMS) at 10°C above its melting point.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer) in water and heat to the exact same temperature as the lipid phase.

  • Drug Incorporation: Disperse the previously prepared HP- β -CD inclusion complex (from Protocol 1) into the molten lipid phase.

  • Primary Emulsion: Add the hot aqueous phase to the lipid phase under high-speed homogenization (10,000 rpm for 5 mins).

  • Ultrasonication: Subject the primary emulsion to probe sonication for 10 minutes to reduce droplet size to the nanoscale.

  • Cooling: Rapidly cool the dispersion in an ice bath to solidify the lipid droplets into nanoparticles (~250 nm)[1].

Sources

Optimization

Addressing the instability of intermediates in diazaspiro synthesis

A Guide to Addressing the Instability of Intermediates Welcome to the technical support center for diazaspirocycle synthesis. This resource is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Addressing the Instability of Intermediates

Welcome to the technical support center for diazaspirocycle synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable scaffolds. The unique three-dimensional architecture of diazaspirocycles makes them attractive in medicinal chemistry, but their synthesis is often hampered by the instability of key intermediates.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges encountered during the synthesis of these intricate molecules. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Navigating Unstable Intermediates

This section addresses specific problems that can arise during the synthesis of diazaspirocycles, with a focus on diagnosing and resolving issues related to intermediate instability.

Q1: My reaction to form a diazaspiro[3.3]heptane is giving low yields and multiple side products. How can I improve the outcome?

Plausible Cause: The formation of diazaspiro[3.3]heptanes often involves the generation of strained intermediates that are prone to decomposition or rearrangement.[2][3] For instance, in syntheses involving intramolecular cyclization, premature quenching of reactive intermediates or competing reaction pathways can significantly lower the yield of the desired spirocycle.[4]

In-depth Explanation & Solution:

Low yields in diazaspiro[3.3]heptane synthesis can often be traced back to the instability of a key precursor, such as a substituted azetidine intermediate.[5] The choice of reaction conditions, particularly the base and solvent, is critical for promoting the desired intramolecular cyclization over side reactions.[5]

Recommended Protocol Adjustments:

  • Solvent and Base Screening: The cyclization to form the second azetidine ring is highly dependent on the reaction medium. For example, when cyclizing an N-alkylated chloromethylazetidine derivative, using a strong, non-nucleophilic base like DBU in a polar aprotic solvent such as DMF at elevated temperatures (e.g., 70-110°C) can significantly improve yields compared to reactions in less polar solvents like THF.[5] In some cases, the addition of water to the DMF can accelerate the reaction and lead to a cleaner conversion.[5]

  • Stepwise vs. One-Pot Procedures: For reductive amination followed by cyclization, a stepwise approach can offer better control. First, form the imine under conditions that favor its formation (e.g., in a toluene-methanol mixture with removal of solvents to drive the equilibrium). Then, reduce the imine with a mild reducing agent like sodium borohydride in methanol.[5] This can provide higher yields than a one-pot approach where all reagents are mixed at once.

  • Protecting Group Strategy: The choice of protecting group on one of the nitrogen atoms can influence the stability of intermediates and the ease of the final cyclization. While Boc and benzyl groups are common, their removal conditions can sometimes lead to ring-opening of the strained azetidine ring.[6] For instance, acidic deprotection with HCl can be problematic for 2,6-diazaspiro[3.3]heptanes, making TFA in dichloromethane a milder and often more suitable alternative.[6]

Data-Driven Optimization of Cyclization Conditions:

EntryBaseSolventTemperature (°C)Conversion (%)Notes
1DBUTHF70SlowReaction is sluggish in less polar solvents.
2DBUDMF70100Complete conversion observed.
3NoneDMF7060Reaction stalls without base at this temperature.
4NoneDMF/Water (8:2)110100Rapid and clean conversion without added base.[5]

This table is adapted from findings on the synthesis of 2,6-diazaspiro[3.3]heptanes, highlighting the critical role of solvent and temperature in the cyclization step.[5]

Q2: I am attempting a [3+2] cycloaddition to form a diazaspiro[4.4]nonane derivative, but I'm observing poor diastereoselectivity. What factors should I investigate?

Plausible Cause: The stereochemical outcome of [3+2] cycloadditions is highly sensitive to the reaction conditions, which influence the geometry of the transition state.[4] Factors such as solvent polarity, reaction temperature, and the steric and electronic properties of the substrates all play a crucial role in determining diastereoselectivity.[4]

In-depth Explanation & Solution:

Achieving high diastereoselectivity in the synthesis of spiro-pyrrolidines via [3+2] cycloaddition requires careful control over the reaction environment. The transition state of the cycloaddition is often influenced by subtle interactions that can be modulated by the solvent and temperature.

Key Parameters to Optimize for Diastereoselectivity:

  • Solvent Polarity: The polarity of the solvent can significantly impact the stability of the transition state, and in turn, the diastereomeric ratio of the product. It is advisable to screen a range of solvents with varying polarities.[4]

  • Reaction Temperature: Lowering the reaction temperature often favors the formation of the kinetically controlled product, which may be the desired diastereomer with higher purity.[4] Conversely, higher temperatures can lead to an equilibrium between diastereomers, resulting in a lower diastereomeric ratio.[4]

  • Substrate Sterics: The steric bulk of substituents on both the azomethine ylide and the dipolarophile can influence the facial selectivity of the cycloaddition.[4] Modifying the steric environment of the starting materials, where possible, can be a viable strategy to enhance diastereoselectivity.[4]

  • Catalyst Choice: In catalyzed reactions, the choice of catalyst and ligands is paramount. For instance, in phosphine-catalyzed [3+2] cycloadditions, while triphenylphosphine is common, other phosphines with different electronic and steric profiles might be more effective for specific substrates.[4]

Experimental Workflow for Optimizing Diastereoselectivity:

Caption: A systematic approach to improving diastereoselectivity.

Q3: My reaction involving an in-situ generated diaza-1,3-diene intermediate is not proceeding as expected. How can I confirm its formation and troubleshoot the reaction?

Plausible Cause: Diaza-1,3-dienes are often highly reactive and unstable intermediates that are generated in situ.[7][8][9] Failure of the subsequent reaction step can be due to the inefficient formation of the diene itself, or its rapid decomposition before it can react with the desired partner.

In-depth Explanation & Solution:

The successful use of diaza-1,3-dienes as key intermediates hinges on generating them under conditions where they can be trapped efficiently by a reaction partner.[7][9] These intermediates can be formed from various precursors, such as hydrazones or α-halogenated-hydrazones, and their formation is often promoted by a base or acid.[7]

Troubleshooting Steps:

  • Verify Precursor Quality: Ensure the starting materials, such as the hydrazone, are pure and free of impurities that could interfere with the diene formation.

  • Optimize Generation Conditions: The method of generating the diaza-1,3-diene is critical. For example, dehydrohalogenation of an α-halogenated N-acylhydrazone can be achieved with a base like sodium carbonate at room temperature.[7] In other cases, acid-catalyzed β-protonation of an α,β-unsaturated hydrazone is used.[7] It is important to carefully control the stoichiometry of the base or acid.

  • Consider Trapping Experiments: If the desired reaction is not working, consider adding a known, highly reactive trapping agent for the diaza-1,3-diene to confirm its formation. For example, a reactive dienophile could be used in an attempt to form a Diels-Alder adduct.

  • In-line Monitoring: For reactions in flow systems, in-line analytical techniques like FTIR can sometimes be used to detect short-lived intermediates.[10]

Reaction Pathway for In-Situ Generation and Trapping:

G Precursor Hydrazone Precursor Intermediate Unstable Diaza-1,3-diene Precursor->Intermediate In-situ generation Reagent Base or Acid Reagent->Intermediate Product Desired Spirocycle Intermediate->Product Trapping Reaction Side_Product Decomposition Products Intermediate->Side_Product Decomposition Trapping_Agent Dienophile/Nucleophile Trapping_Agent->Product

Caption: General scheme for in-situ generation and reaction of a diaza-1,3-diene.

Frequently Asked Questions (FAQs)

What are the most common unstable intermediates in diazaspiro synthesis?

Common unstable intermediates include:

  • Strained Azetidinium Ions: These can form during the cyclization to create diazaspiro[3.3]heptanes and are susceptible to ring-opening.[5]

  • Diaza-1,3-dienes: As discussed above, these are often generated in situ and can be highly reactive and prone to decomposition.[7][9]

  • Azomethine Ylides: These 1,3-dipoles are key intermediates in [3+2] cycloadditions to form spiro-pyrrolidines and their stability and reactivity are influenced by substituents and reaction conditions.[4]

  • Radical Intermediates: In radical cyclizations to form azaspirocycles, premature quenching of the radical intermediates can lead to side products.[4]

How can I use protecting groups to stabilize intermediates in diazaspiro synthesis?

Protecting groups are essential for masking reactive functional groups and can indirectly stabilize intermediates by preventing unwanted side reactions.[11][12]

  • Amine Protection: Protecting one of the nitrogen atoms in a diaza starting material as a carbamate (e.g., Boc or Cbz) or a benzyl amine is a common strategy.[11][13][14] This allows for selective functionalization of the other nitrogen. The choice of protecting group is crucial, as the deprotection conditions must be compatible with the final spirocyclic core.[6] For example, the Boc group is removed under acidic conditions, while the Fmoc group is base-labile.[14]

What are the best practices for purifying unstable diazaspiro compounds?

The purification of diazaspirocycles can be challenging due to their potential instability and the presence of closely related isomers.[15]

  • Chromatography: Flash column chromatography is the most common method.[15] Careful optimization of the solvent system, often using a gradient elution, is key to achieving good separation.[15] For particularly difficult separations, preparative HPLC may be necessary.[15]

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification and for obtaining a single diastereomer from a mixture.

  • Mild Conditions: During workup and purification, it is important to use mild conditions to avoid decomposition of the product. This may include using buffers to control pH and avoiding excessive heat.[16]

References

  • Alajarin, M., Bonillo, B., & Vidal, A. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. Molecules, 27(19), 6708. [Link][7][9]

  • Makhova, N. N., Belyakov, P. A., & Ushakov, I. A. (2021). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 26(15), 4527. [Link]

  • Various Authors. (2024). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Capriati, V., & Degennaro, L. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Ricerca UniBa. [Link]

  • Alajarin, M., Bonillo, B., & Vidal, A. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. ResearchGate. [Link]

  • Fesat, M. A., & D'hooghe, M. (2020). Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. PubMed. [Link]

  • Denisov, E. T., & Denisova, T. G. (2009). MECHANISMS OF DECOMPOSITION OF INITIATORS. ResearchGate. [Link]

  • Wang, B., & Romo, D. (2018). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. NIH. [Link]

  • Reddy, R. P., & Kumar, S. (2020). Synthesis of various spirocyclic oxazoles. ResearchGate. [Link]

  • S.A. Fesat, M., & D'hooghe, M. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Woo, C. M., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. RSC Publishing. [Link]

  • Capriati, V., & Degennaro, L. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Hernandez, J. J., & Frontier, A. J. (2021). Synthesis of Spirocyclic Isoindolones Using an Alkynyl aza-Prins/Oxidative halo-Nazarov Cyclization Sequence. ACS Publications. [Link]

  • Le, T. H., & Nguyen, M. T. (2021). Computational Investigation on the Formation and Decomposition Reactions of the C4H3O Compound. PMC. [Link]

  • Lee, S. J., et al. (2012). The Catalytic Intermediate Stabilized by a “Down” Active Site Loop for Diaminopimelate Decarboxylase from Helicobacter pylori: ENZYMATIC CHARACTERIZATION WITH CRYSTAL STRUCTURE ANALYSIS. PMC. [Link]

  • Stepanov, A. A., & Zhdankin, V. V. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Yoshida, J., et al. (2024). Flowmicro In-Line Analysis-Driven Design of Reactions Mediated by Unstable Intermediates: Flash Monitoring Approach. PubMed. [Link]

  • Hu, W., & Doyle, M. P. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. [Link]

  • Woo, C. M., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. ResearchGate. [Link]

  • Al-Shamari, W. A. M. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Le, T. H., & Nguyen, M. T. (2021). Computational Investigation on the Formation and Decomposition Reactions of the C4H3O Compound. PubMed. [Link]

  • Pabel, J., & Wünsch, B. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Various Authors. (2022). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. [Link]

  • Hernandez, J. J., & Frontier, A. J. (2021). Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza-Prins/Oxidative Halo-Nazarov Cyclization Sequence. NSF PAR. [Link]

  • Alajarin, M., Bonillo, B., & Vidal, A. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. PubMed. [Link]

  • Prezzavento, O., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. [Link]

  • Wang, Y., et al. (2022). Highly Diastereoselective Hydroxy-Aza-Prins Cyclization: Rapid Access to 4′-Hydroxy Six-Membered Spiro Azacyclic Oxindoles. The Journal of Organic Chemistry. [Link]

  • Moody, C. J., & Rees, C. W. (1980). The Acid and/or Thermal Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazoles. ResearchGate. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Retrieved from chem.iitb.ac.in. [Link]

  • Wang, X. S., et al. (2019). Catalytic Diastereo- and Enantioselective Synthesis of 2-Imidazolinones. Organic Letters. [Link]

  • Unknown. (n.d.). Protecting groups in organic synthesis. Retrieved from a personal webpage. [Link]

  • Pabel, J., & Wünsch, B. (2022). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]

  • Gases Grit. (2024, March 5). Protecting Groups And Their Essential Role In Peptide API Synthesis. Retrieved from Gases Grit. [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one for Preclinical Studies

Welcome to the technical support guide for the scalable synthesis of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one. This document is designed for researchers, scientists, and drug development professionals engaged in precl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the scalable synthesis of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one. This document is designed for researchers, scientists, and drug development professionals engaged in preclinical studies. Spirocyclic scaffolds are increasingly vital in medicinal chemistry due to their rigid three-dimensional structures which can enhance biological activity and improve pharmacokinetic properties.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of synthesizing this specific spiro-compound, ensuring a robust and scalable process.

While direct literature on the scalable synthesis of the 2-phenyl analog is limited, the protocols and troubleshooting steps outlined here are adapted from the well-established synthesis of its close structural analog, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate in the production of the antihypertensive drug Irbesartan.[3][4] The underlying chemical principles are highly transferable, but substrate-specific optimization is essential.

Section 1: Synthesis Pathway Overview

The synthesis is a multi-step process commencing from cyclopentanone. It involves the formation of a key aminonitrile intermediate, followed by hydrolysis, acylation with benzoyl chloride, and a final cyclization step to yield the target spiro-compound.

Synthesis_Workflow cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Acylation cluster_3 Step 4: Cyclization A Cyclopentanone B 1-Aminocyclopentane-1-carbonitrile A->B  NaCN, NH4Cl C 1-Amino-cyclopentanecarboxylic acid B->C  Alkaline Hydrolysis (e.g., Ba(OH)2) D 1-(Benzoylamino)-cyclopentanecarboxamide C->D  Benzoyl Chloride E 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one D->E  Dehydrative Cyclization Troubleshooting_Tree cluster_purity cluster_conditions cluster_workup start Low Yield or High Impurity? purity_check Check Starting Material Purity (NMR, LC-MS) start->purity_check purify_sm Purify Starting Material (Recrystallize/Column) purity_check->purify_sm Impure purity_ok Purity OK purity_check->purity_ok Pure cond_check Review Reaction Conditions purity_ok->cond_check temp Optimize Temperature cond_check->temp time Optimize Reaction Time cond_check->time solvent Screen Solvents cond_check->solvent workup_check Analyze Workup & Purification cond_check->workup_check chromatography Optimize Chromatography (Solvent, Gradient) workup_check->chromatography recrystallize Attempt Recrystallization workup_check->recrystallize

Sources

Reference Data & Comparative Studies

Validation

Experimental validation of molecular docking poses for 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one

A Senior Scientist's Guide to Experimental Validation of Molecular Docking Poses Case Study: 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one Abstract Molecular docking is a cornerstone of modern structure-based drug design,...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist's Guide to Experimental Validation of Molecular Docking Poses

Case Study: 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, offering powerful predictive insights into how a small molecule may interact with a protein target.[1] However, these computational predictions are models, not certainties. The transition from a promising in silico pose to a validated lead candidate is paved with rigorous experimental work. Failing to validate docking results can lead to the costly pursuit of false positives and the misinterpretation of structure-activity relationships (SAR).[2][3] This guide provides a comprehensive comparison of the principal biophysical techniques used to validate the docking pose of a candidate molecule. We will use 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one , a novel spirocyclic compound, as a working example to illustrate a cohesive, multi-tiered validation strategy.[4] While this specific molecule lacks extensive published binding data, its structural relative, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, is a known intermediate in the synthesis of the angiotensin II receptor antagonist, Irbesartan.[5][6] This context makes the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor, a plausible and illustrative target for our hypothetical validation workflow.

The Foundation: From Computational Prediction to Testable Hypotheses

Before any bench work begins, a robust molecular docking protocol generates the initial hypothesis. The predicted binding pose of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one in the AT1R binding pocket provides specific, testable predictions:

  • Binding Event: The molecule is predicted to bind to the target protein.

  • Binding Affinity: The docking score function estimates a binding affinity (e.g., in kcal/mol), which suggests the ligand concentration required for interaction.[7]

  • Binding Mode: The docked pose details specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) with key amino acid residues.[1]

The goal of experimental validation is to systematically test each of these predictions with increasing levels of resolution.

cluster_0 Computational Workflow cluster_1 Generated Hypotheses P_Prep Protein Structure Preparation (e.g., AT1R) Grid Binding Site Definition & Grid Generation P_Prep->Grid L_Prep Ligand Preparation (Spiro[4.4]non-1-EN-4-one) Dock Docking Simulation (Pose Generation & Scoring) L_Prep->Dock Grid->Dock H1 Hypothesis 1: Binding Occurs Dock->H1 Predictions H2 Hypothesis 2: Binding Affinity (Predicted K_D) Dock->H2 Predictions H3 Hypothesis 3: Binding Mode (Key Interactions) Dock->H3 Predictions

Figure 1: The computational docking workflow generates distinct, experimentally testable hypotheses.

The Validation Hierarchy: A Phased Approach to Confirmation

A logical, resource-efficient validation strategy does not begin with the most complex experiment. Instead, it follows a hierarchy, where each level of confirmation justifies proceeding to the next. The primary question is simple: "Does it bind?" Only after confirming an interaction do we invest in quantifying its strength and, finally, elucidating its precise geometry.

A Level 1: Does it Bind? (Qualitative Confirmation) B Level 2: How Tightly Does it Bind? (Quantitative Affinity & Thermodynamics) A->B If YES C Level 3: How Does it Bind? (Structural Mode & Site) B->C If Affinity is Sufficient D Validated Pose C->D If Mode Matches Prediction

Figure 2: A hierarchical approach to validating a computational docking pose.

Level 1 & 2 Validation: Confirming and Quantifying the Interaction

At this stage, the goal is to confirm a physical interaction between 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one and the AT1R protein and to measure the forces governing this interaction. Several powerful techniques can provide this data.

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: Often called the "gold standard" for binding affinity measurements, ITC is the only technique that directly measures the heat released or absorbed during a binding event.[8][9] This provides a complete thermodynamic profile (ΔG, ΔH, ΔS) in a single, label-free experiment, offering deep insight into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effect).[10][11]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of purified AT1R protein (typically 10-50 µM) in the sample cell and a solution of the spiro-compound (typically 10-20x the protein concentration) in the injection syringe. Both must be in identical, degassed buffer to minimize heats of dilution.[10]

  • Instrument Setup: The microcalorimeter consists of a reference cell (containing buffer) and a sample cell, both maintained at a constant temperature.[11]

  • Titration: A series of small, precise injections of the spiro-compound solution are made into the protein-containing sample cell.

  • Heat Measurement: The instrument measures the minute temperature difference between the sample and reference cells after each injection, and a feedback heater measures the power required to return to thermal equilibrium. This power is directly proportional to the heat of binding.[12]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. Fitting this binding isotherm yields the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).[12]

Surface Plasmon Resonance (SPR)

Expertise & Causality: SPR is a label-free, real-time optical technique that excels at measuring the kinetics of an interaction—the rates of association (k_on) and dissociation (k_off).[13][14] This is a crucial advantage over equilibrium-based methods, as compounds with similar affinities (K_D) can have vastly different kinetic profiles, a key factor for drug efficacy (e.g., a long residence time, or slow k_off, is often desirable).[15]

Experimental Protocol:

  • Chip Preparation: The target protein (AT1R) is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution of the spiro-compound (the analyte) is flowed over the chip surface at various concentrations.[16]

  • Signal Detection: The SPR instrument detects changes in the refractive index at the chip surface, which are directly proportional to the change in mass as the analyte binds to the immobilized protein. This change is measured in Resonance Units (RU).[14]

  • Kinetic Phases: A typical sensorgram shows:

    • Association: RU increases as the analyte binds to the protein.

    • Steady-state: The binding rate equals the dissociation rate.

    • Dissociation: Buffer flows over the chip, and the RU decreases as the analyte dissociates.

  • Data Analysis: The association and dissociation curves are fit to kinetic models to determine k_on and k_off. The equilibrium dissociation constant (K_D) is then calculated as k_off / k_on.[15]

Fluorescence-Based Assays

Expertise & Causality: Fluorescence techniques are highly sensitive and can often be performed with smaller amounts of material than ITC or SPR.[17] The most common approach for validation relies on changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) upon ligand binding. If a tryptophan is near the binding site, its local environment will change upon binding, leading to a measurable quenching or enhancement of its fluorescence signal.[18][19]

Experimental Protocol:

  • Determine Excitation/Emission Maxima: Excite the protein solution (e.g., at 280 nm or 295 nm for tryptophan) and record the emission spectrum to find the wavelength of maximum fluorescence intensity.

  • Titration: To a fixed concentration of the protein in a cuvette, add increasing concentrations of the spiro-compound ligand.

  • Measurement: After each addition, mix and allow the system to reach equilibrium, then measure the fluorescence intensity at the predetermined maximum.

  • Data Analysis: Plot the change in fluorescence intensity against the ligand concentration. This binding isotherm can be fit to a binding equation (e.g., the Hill equation) to determine the K_D.[20]

Level 3 Validation: Elucidating the Binding Mode

Once binding is confirmed and quantified, the final and most rigorous step is to validate the specific binding pose predicted by the docking software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is a uniquely powerful tool that provides atomic-level information about protein-ligand interactions in solution, which closely mimics the physiological environment.[21][22] Unlike crystallography, it does not require protein crystallization. For docking validation, ligand-observe experiments like Saturation Transfer Difference (STD) NMR are particularly effective.[23] STD-NMR identifies which specific protons on the ligand are in close proximity to the protein, thereby mapping the ligand's binding epitope.

Experimental Protocol (STD-NMR):

  • Sample Preparation: Prepare a sample containing the protein (e.g., AT1R) and the spiro-compound, typically at a 1:100 molar ratio, in a deuterated buffer.

  • On-Resonance Irradiation: Selectively saturate a region of the proton NMR spectrum where only protein resonances appear.

  • Saturation Transfer: Through spin diffusion, this saturation spreads throughout the protein. If the ligand is binding, the saturation is transferred to the ligand protons that are in close contact with the protein surface.

  • Off-Resonance Control: Repeat the experiment with irradiation at a frequency where no protein or ligand signals are present.

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum shows signals only from the ligand protons that received saturation from the protein.[23]

  • Data Interpretation: The relative intensities of the peaks in the STD spectrum reveal which parts of the ligand are most intimately involved in the binding interaction. This experimental epitope map can be directly compared to the docked pose.

X-Ray Crystallography

Expertise & Causality: X-ray crystallography is the undisputed gold standard for determining the three-dimensional atomic structure of a protein-ligand complex.[24] It provides direct, unambiguous visualization of the ligand's binding pose, orientation, and specific interactions with the protein, serving as the ultimate arbiter of a docking prediction's accuracy.[25]

Experimental Protocol:

  • Crystallization: The target protein must be crystallized, which is often the most challenging step. This is typically achieved by screening a wide range of conditions (precipitants, pH, temperature).

  • Co-crystallization or Soaking: The spiro-compound ligand is introduced either by including it in the crystallization medium (co-crystallization) or by soaking pre-formed protein crystals in a ligand-containing solution.

  • X-ray Diffraction: The protein-ligand crystal is exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots.

  • Structure Solution: The diffraction pattern is used to calculate an electron density map of the complex.

  • Model Building and Refinement: An atomic model of the protein and ligand is built into the electron density map and refined. The quality of the final structure is assessed using various statistical measures.[25]

  • Pose Comparison: The experimentally determined pose of the spiro-compound is superimposed onto the computationally docked pose. The accuracy is quantified using the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms; a value < 2.0 Å is generally considered a successful prediction.[3]

cluster_0 X-Ray Crystallography Workflow cluster_1 Docking Pose Comparison Cryst Protein Crystallization Soak Co-crystallization or Ligand Soaking Cryst->Soak Diff X-ray Diffraction Data Collection Soak->Diff Map Electron Density Map Calculation Diff->Map Build Model Building & Refinement Map->Build XrayPose Experimental Crystal Pose Build->XrayPose DockPose Predicted Docking Pose RMSD Superimposition & RMSD Calculation DockPose->RMSD XrayPose->RMSD

Figure 3: Workflow for X-ray crystallography and comparison with the predicted docking pose.

Comparison Guide: Choosing the Right Tool for the Job

No single technique tells the whole story. The choice of which methods to use depends on the research question, available resources, and the properties of the target system. An integrated approach using two or more orthogonal methods provides the most trustworthy validation.[8]

Technique Primary Output Strengths Limitations Protein Req. Ligand Req.
Isothermal Titration Calorimetry (ITC) K_D, ΔH, ΔS, Stoichiometry (n)Gold standard for thermodynamics; Label-free; In-solutionRelatively high protein consumption; Sensitive to buffer mismatchHigh (mg)Soluble
Surface Plasmon Resonance (SPR) K_D, k_on, k_offReal-time kinetics; High throughput; Label-free; SensitiveProtein must be immobilized; Mass transport can be an issueModerate (µg-mg)Soluble
Fluorescence Spectroscopy K_DHigh sensitivity; Low sample consumption; Relatively simple setupRequires a fluorescent signal change (e.g., Tryptophan); Can be prone to artifactsLow (µg)Soluble; Non-fluorescent
NMR Spectroscopy Binding Epitope, K_D (weak binders)Atomic-level detail in solution; No crystallization neededRequires large amounts of protein; Complex data analysis; Lower throughputVery High (mg)Soluble
X-Ray Crystallography High-Resolution 3D StructureThe definitive method for binding pose validation; UnambiguousRequires well-diffracting crystals (major bottleneck); Static pictureHigh (mg)Soluble

Conclusion

The validation of a molecular docking pose is a critical, multi-step process that underpins the integrity of a structure-based drug discovery campaign. For a novel compound like 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one , a prudent strategy begins with confirming the predicted interaction and quantifying its affinity using robust, label-free techniques like ITC or SPR . These methods provide the foundational data necessary to justify more resource-intensive structural biology efforts. Following this, NMR spectroscopy , particularly STD-NMR, offers an elegant solution-phase method to map the binding interface, providing a direct comparison to the key contacts predicted by the docking model. Finally, if the project advances and atomic-level certainty is required, X-ray crystallography serves as the ultimate validation, providing an irrefutable experimental picture of the binding mode. By layering the evidence from these orthogonal techniques, researchers can move forward with high confidence, transforming a computational hypothesis into a experimentally validated reality.

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PMC. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Zhang, Y., & Li, N. (2020). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

  • Chen, Y., Müller, J. D., Tetin, S. Y., Tyner, J. D., & Gratton, E. (2000). Probing Ligand Protein Binding Equilibria with Fluorescence Fluctuation Spectroscopy. Biophysical Journal. [Link]

  • Zhang, Y., & Li, N. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Bujalowski, P. J., & Bujalowski, W. (2014). Fluorescence Techniques in Analysis of Protein–Ligand Interactions. Methods in Molecular Biology. [Link]

  • Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan. [Link]

  • Bujalowski, P. J., & Bujalowski, W. (2014). Fluorescence techniques in analysis of protein-ligand interactions. PubMed. [Link]

  • Wikipedia. Isothermal titration calorimetry. Wikipedia. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • Pell, A. J., Williamson, M. P., & Walters, C. (2011). Application of NMR and Molecular Docking in Structure-based Drug Discovery. PMC. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol? ResearchGate. [Link]

  • Rich, R. L., & Myszka, D. G. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]

  • Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]

  • ResearchGate. (2025). Fluorescence Techniques in Analysis of Protein–Ligand Interactions. ResearchGate. [Link]

  • Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. [Link]

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]

  • Hédin, F., & Bonvin, A. M. J. J. (2018). CHAPTER 13: Protein–Ligand Docking. Royal Society of Chemistry. [Link]

  • Biointelix. Protein-Ligand Docking Services. Biointelix. [Link]

  • News-Medical. (2022). NMR spectrometry analysis for drug discovery and development. News-Medical.net. [Link]

  • ResearchGate. (2023). How to analyze and validate docking procedure for a protein with no co-crystallized ligand. ResearchGate. [Link]

  • Fritz, A. T., & Rule, G. S. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. [Link]

  • Walsh Medical Media. (2022). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? ResearchGate. [Link]

  • Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]

  • Bentham Science. (2024). Covalent Docking for Novel Series of Spiro-butenolides on Trx R1 for QSAR Modelling. Bentham Science. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. [Link]

  • ResearchGate. (2019). Synthesis of 2-phenyl-4H-benzo[d][10][12]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]

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  • Google Patents. (2004). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[13][13] nonane-1-ene-4-ketone. Google Patents.

  • El-Faham, A., et al. (2020). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. Journal of Taibah University for Science. [Link]

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Comparative

ADMET Profiling and Comparative Analysis of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one and Its Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol Structural Context & Pharmacological Relevance The 1,3-diaza-spiro[4.4]non...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Structural Context & Pharmacological Relevance

The 1,3-diaza-spiro[4.4]non-1-en-4-one scaffold is a privileged bicyclic structure in modern drug discovery. It is most widely recognized as the pharmacophoric core of Irbesartan, a highly potent, non-peptide Angiotensin II Type 1 (AT1) receptor antagonist used globally for the management of hypertension and diabetic nephropathy [1].

In commercial drug synthesis, the 2-position of this spiro-imidazolinone core is typically substituted with a flexible aliphatic chain, yielding [2]. However, substituting this aliphatic chain with a rigid aromatic ring yields [3]. As a Senior Application Scientist, I frequently observe that this seemingly simple substitution—from a flexible butyl group to a rigid phenyl ring—fundamentally alters the molecule's physicochemical properties, metabolic soft spots, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

ADMET_Workflow Start Compound Library (PDSN & Analogs) Abs Absorption (PAMPA & Caco-2) Start->Abs Dist Distribution (PPB Assays) Abs->Dist Met Metabolism (HLM & CYP450) Dist->Met Tox Toxicity (hERG Patch-Clamp) Met->Tox Lead Lead Optimization (Data Synthesis) Tox->Lead

Sequential ADMET profiling workflow for spiro-imidazolinone derivatives.

Comparative ADMET Data Analysis

To objectively evaluate PDSN as a viable scaffold for novel therapeutics, we must benchmark its ADMET parameters against its 2-butyl analog (the Irbesartan intermediate) and the fully elaborated active drug, [4].

Quantitative Performance Comparison
ADMET ParameterPDSN (2-Phenyl Analog)2-Butyl Analog (Intermediate)Irbesartan (Active Drug)
LogP (Lipophilicity) 2.852.105.30
Aqueous Solubility (pH 7.4) Low (<10 µg/mL)Moderate (~50 µg/mL)Low (pH dependent)
Caco-2 Permeability ( Papp​ ) High (>15 x 10⁻⁶ cm/s)High (>20 x 10⁻⁶ cm/s)Moderate (~10 x 10⁻⁶ cm/s)
Primary CYP Liability CYP1A2, CYP2D6CYP2C9, CYP3A4CYP2C9
Plasma Protein Binding (PPB) >95%~85%90%
hERG Inhibition ( IC50​ ) ~15 µM (Moderate Risk)>50 µM (Low Risk)>100 µM (Safe)
Mechanistic Interpretation of the Data
  • Absorption & Permeability: The introduction of the rigid phenyl ring in PDSN increases the crystal lattice energy via π−π stacking interactions. This causality explains the drop in aqueous solubility compared to the 2-butyl analog. However, the increased lipophilicity ensures excellent passive transcellular permeability across intestinal epithelia.

  • Metabolism: The 2-butyl group is highly susceptible to terminal ( ω ) and ω−1 hydroxylation by CYP2C9 and CYP3A4 [5]. Conversely, the 2-phenyl group in PDSN shifts the metabolic soft spot. Aromatic hydroxylation (primarily at the para-position) becomes the dominant clearance pathway, mediated by CYP1A2 and CYP2D6.

  • Toxicity (hERG Liability): The hERG potassium channel pharmacophore heavily favors rigid, lipophilic aromatic rings. Consequently, PDSN exhibits a higher affinity for the hERG channel pore (~15 µM) than the flexible butyl analog, necessitating careful structural optimization to mitigate cardiotoxicity risks.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. Every step is grounded in biochemical causality to guarantee reproducible ADMET profiling.

Protocol A: In Vitro Metabolic Stability via Human Liver Microsomes (HLM)

This assay determines the intrinsic clearance ( CLint​ ) of PDSN by hepatic cytochrome P450 enzymes.

  • Matrix Preparation: Suspend pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

    • Causality: The phosphate buffer mimics physiological blood pH to maintain native enzyme tertiary structure. MgCl2​ is provided because bivalent magnesium cations are essential for the catalytic function of CYP450 enzymes.

  • Substrate Incubation: Add PDSN to a final concentration of 1 µM and pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Utilizing a low substrate concentration (well below the anticipated Km​ ) ensures the reaction follows first-order kinetics, which is a mathematical prerequisite for accurately calculating CLint​ .

  • Reaction Initiation: Add 1 mM NADPH to the microplate wells to initiate the reaction.

    • Causality: NADPH acts as the obligate electron donor for the CYP450 catalytic cycle. Without this electron transfer, the monooxygenation of the PDSN aromatic ring cannot occur.

  • Quenching & System Validation: Stop the reaction at specific intervals (0, 15, 30, 60 min) using ice-cold acetonitrile containing an internal standard.

    • Self-Validating Step: Run Verapamil (a known rapid-clearance compound) and Warfarin (a known slow-clearance compound) concurrently in separate wells. Validation Gate: If Verapamil is not depleted by >80% at 60 minutes, the HLM batch or NADPH regenerating system is deemed inactive, and the entire assay plate must be rejected.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay isolates passive diffusion to predict gastrointestinal absorption.

  • Membrane Coating: Coat the PVDF filter membrane (pore size 0.45 µm) of the donor plate with a 20% solution of lecithin in dodecane.

    • Causality: This artificial lipid mixture mimics the hydrophobic core of the human intestinal epithelium, creating a strict passive diffusion barrier free of active transporters.

  • Compartment Loading: Load the donor compartment with 10 µM PDSN in PBS (pH 7.4, containing 5% DMSO). Fill the acceptor compartment with pure PBS.

    • Causality: The inclusion of 5% DMSO in the donor well prevents the highly lipophilic PDSN from precipitating out of solution, ensuring the concentration gradient remains constant without dissolving the artificial lipid membrane.

  • Incubation & Quantification: Incubate the assembly for 5 hours at room temperature, then quantify compound concentrations in both compartments via LC-MS/MS.

    • Self-Validating Step: Include Propranolol (high permeability control) and Ranitidine (low permeability control). Validation Gate: Calculate the mass balance ( Donor+Acceptor+Membrane_Bound=Total_Initial ). If the mass balance falls below 80%, the data is flagged for non-specific binding to the plasticware, and the assay must be repeated using low-binding plates.

Mechanistic Pathway: Receptor Antagonism

When analogs of PDSN are optimized into full drug candidates (like Irbesartan), they exert their therapeutic effect by competitively blocking the AT1 receptor, halting the downstream signaling cascade that leads to hypertension.

AT1_Pathway AngII Angiotensin II (Endogenous Ligand) AT1R AT1 Receptor (GPCR) AngII->AT1R Binds & Activates Gq Gq Protein AT1R->Gq Signal Transduction Antagonist Spiro-imidazolinones (PDSN Analogs) Antagonist->AT1R Competitive Blockade PLC Phospholipase C Gq->PLC Signal Transduction Response Vasoconstriction PLC->Response Signal Transduction

Mechanism of AT1 receptor antagonism by spiro-imidazolinone derivatives.

References

  • ResearchGate: A New Series of Imidazolones: Highly Specific and Potent Nonpeptide AT1 Angiotensin II Receptor Antagonists. Available at:[Link]

Comparative

Head-to-head comparison of catalytic systems for spiro-compound synthesis

A Comparative Guide to Catalytic Systems for Spiro-Compound Synthesis: Organocatalysis, Transition Metals, and Photoredox Platforms The spirocyclic scaffold—characterized by two rings connected through a single quaternar...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Catalytic Systems for Spiro-Compound Synthesis: Organocatalysis, Transition Metals, and Photoredox Platforms

The spirocyclic scaffold—characterized by two rings connected through a single quaternary carbon atom—is a privileged motif in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity make it an ideal candidate for disrupting complex protein-protein interactions and improving the physicochemical properties of drug candidates. However, the asymmetric construction of these congested quaternary stereocenters poses a formidable synthetic challenge.

As a Senior Application Scientist, I have structured this technical guide to critically evaluate three predominant catalytic paradigms for spiro-compound synthesis: Non-Covalent Organocatalysis , Transition Metal Catalysis , and Photoredox Catalysis . By dissecting the mechanistic causality, experimental workflows, and performance metrics of each system, this guide provides researchers and drug development professionals with the actionable insights needed to select the optimal synthetic route.

Non-Covalent Organocatalysis: Precision Through Hydrogen Bonding

Mechanistic Overview & Causality Organocatalytic approaches, particularly those utilizing bifunctional catalysts like quinine-derived squaramides or chiral phosphoric acids (CPAs), excel in constructing spirooxindoles via cascade or domino reactions. As detailed in recent1 [2], squaramides operate via a dual-activation mode. The squaramide moiety acts as a potent hydrogen-bond donor to lower the LUMO of the electrophile (e.g., an isatin-derived ketimine), while the basic tertiary amine activates the nucleophile by raising its HOMO. This simultaneous activation pre-organizes the transition state, dictating stringent facial selectivity.

G A Bifunctional Catalyst (Squaramide) B H-Bond Donor (Activates Electrophile) A->B C Tertiary Amine (Activates Nucleophile) A->C D Ternary Complex (Pre-organized TS) B->D C->D E Spirocyclization (Cascade Reaction) D->E C-C Bond Formation F Chiral Spirooxindole E->F High ee & dr

Fig 1. Bifunctional organocatalytic activation pathway for spirooxindole synthesis.

Experimental Protocol: Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-one Adapted from established 2 [1].

  • Preparation: In an oven-dried vial, dissolve isatin-derived N-Boc ketimine (0.11 mmol) and a quinine-derived squaramide catalyst (10 mol%) in anhydrous toluene (0.5 mL). Causality Check: Toluene is strictly required. Polar solvents (like MeOH or DMF) will competitively hydrogen-bond with the squaramide, destroying the ternary complex and resulting in a racemic mixture.

  • Reaction Initiation: Cool the mixture to 0 °C and add γ-hydroxyenone (0.1 mmol) dropwise. Causality Check: Lowering the temperature to 0 °C suppresses the background, uncatalyzed Michael addition, ensuring that all C-C bond formation occurs exclusively within the chiral pocket of the catalyst.

  • Monitoring & Work-up: Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Upon completion, concentrate under reduced pressure.

  • Self-Validating Quality Control: Purify via flash chromatography. Validate structural connectivity using ¹H/¹³C NMR. Crucially, determine the enantiomeric excess (ee) via chiral stationary phase HPLC against a synthesized racemic standard to confirm the stereochemical fidelity of the catalytic cycle.

Transition Metal Catalysis: Lewis Acid Activation & C-H Functionalization

Mechanistic Overview & Causality Transition metals (e.g., Zn, Ni, Pd, Rh) offer robust pathways for spiro-annulation, often accessing reactivities unavailable to organocatalysts, such as direct C-H activation. As highlighted in the 3 [4], Lewis acidic metals like Zn(II) coordinate strongly to dicarbonyl or nitro groups. This coordination drastically lowers the LUMO of the substrate, facilitating nucleophilic attack even with sterically hindered partners.

G A Zn(OTf)2 + Chiral Ligand B Lewis Acid-Substrate Complex A->B Coordination C Nucleophilic Attack (Michael Addition) B->C LUMO Lowering D Intramolecular Cyclization C->D E Product Release D->E E->A Catalyst Regeneration

Fig 2. Transition metal-catalyzed Lewis acid activation cycle for spiro-annulation.

Experimental Protocol: Zn(OTf)₂-Catalyzed Synthesis of Polycyclic Spirooxindoles

  • Catalyst Complexation: In a Schlenk tube under an inert N₂ atmosphere, combine Zn(OTf)₂ (10 mol%) and a chiral diphenylamine-linked bis(oxazoline) ligand (11 mol%) in anhydrous toluene (1.0 mL). Stir at room temperature for 1 hour. Causality Check: The 1-hour pre-stirring is critical to ensure complete formation of the active chiral Lewis acid complex. Uncomplexed Zn(OTf)₂ will catalyze a rapid, racemic background reaction.

  • Substrate Addition: Add 3-nitroindole (0.1 mmol) and 3-isothiocyanato oxindole (0.12 mmol).

  • Thermal Activation: Heat the reaction mixture to 50 °C for 24 hours. Causality Check: Unlike organocatalysis, the steric bulk of the bis(oxazoline) ligand and the rigid transition state of the polycyclic ring closure require thermal energy (50 °C) to overcome the activation barrier.

  • Self-Validating Quality Control: Quench with water, extract with EtOAc, and purify via column chromatography. Validate the diastereomeric ratio (dr) via crude ¹H NMR prior to purification to ensure no epimerization occurred during silica gel chromatography.

Photoredox Catalysis: Radical-Mediated Dearomative Spirocyclization

Mechanistic Overview & Causality Photoredox catalysis has revolutionized the synthesis of spiro compounds by unlocking radical-mediated pathways. By utilizing visible light to excite a photocatalyst (e.g., Iridium complexes or organic dyes like 4CzIPN), researchers can initiate single-electron transfer (SET) events. According to recent findings in 4 [5], this approach allows for the generation of carbamoyl or alkoxy radicals that undergo rapid 5-exo-trig dearomative spirocyclization, accessing highly complex spiro-cyclohexadiene architectures that are otherwise synthetically intractable.

G A Photocatalyst (PC) Ground State B Excited PC* A->B Visible Light C Single Electron Transfer (Radical Generation) B->C Substrate Activation D 5-exo-trig Spirocyclization C->D E Radical Intermediate D->E F Oxidation/Protonation (Product) E->F SET to PC+ F->A PC Regeneration

Fig 3. Photoredox-mediated single-electron transfer cycle for dearomative spirocyclization.

Experimental Protocol: Synthesis of Spiro-Cyclohexadiene Oxindoles

  • Reaction Assembly: In a 10 mL oven-dried Schlenk tube, add N-2-biphenyl oxamic acid (0.2 mmol), the organic photocatalyst 4CzIPN (2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in degassed CH₂Cl₂ (2.0 mL).

  • Degassing (Critical Step): Perform three rigorous freeze-pump-thaw cycles under N₂. Causality Check: Degassing is non-negotiable. Molecular oxygen (O₂) is a triplet ground state molecule that will rapidly quench the excited state photocatalyst (4CzIPN*) via energy transfer or intercept the carbon-centered radical intermediate, completely arresting the spirocyclization cascade.

  • Irradiation: Place the tube 2–3 cm away from a 455 nm blue LED light source. Stir at room temperature for 12 hours. Causality Check: The 455 nm wavelength precisely matches the absorption band of 4CzIPN, ensuring efficient excitation without providing enough high-energy UV radiation to cause unselective, direct substrate photolysis.

  • Self-Validating Quality Control: Post-irradiation, analyze the crude mixture via LC-MS to confirm the exact mass of the dearomatized spiro-product. Purify via chromatography and confirm the loss of aromaticity in the newly formed spiro-ring via the upfield shift of olefinic protons in the ¹H NMR spectrum.

Head-to-Head Performance Comparison

To facilitate strategic decision-making in drug development workflows, the following table synthesizes the quantitative and qualitative performance metrics of the three catalytic systems based on aggregated literature data.

Performance MetricNon-Covalent OrganocatalysisTransition Metal CatalysisPhotoredox Catalysis
Primary Activation Mode Hydrogen bonding, Brønsted acid/baseLewis acid coordination, oxidative additionSingle Electron Transfer (SET)
Typical Enantioselectivity (ee) Excellent (>95%) Very Good (85% - 95%)Moderate (Often requires dual-catalysis for high ee)
Diastereoselectivity (dr) High (>10:1 typical)Excellent (>20:1 typical) Variable (Substrate dependent)
Reaction Environment Mild (0 °C to RT), non-polar solventsModerate to harsh (50 °C - 130 °C)Mild (RT), requires strict degassing & LEDs
Substrate Scope Limitations Limited to highly polarized/activated substratesBroad, handles unactivated C-H bondsExceptional for dearomatization & radical precursors
Sustainability / Green Metrics High (Metal-free, low toxicity)Low to Moderate (Heavy metals, ligand cost)High (Visible light, low catalyst loading, metal-free dyes)

Conclusion

The selection of a catalytic system for spiro-compound synthesis must be dictated by the specific structural requirements of the target molecule. Organocatalysis remains the gold standard for highly polarized substrates where absolute stereochemical control is paramount. Transition Metal Catalysis is indispensable when dealing with unactivated substrates or when rigid polycyclic architectures require the strong pre-organization afforded by Lewis acidic metals. Finally, Photoredox Catalysis represents the frontier of spiro-synthesis, enabling unprecedented dearomative pathways and late-stage functionalization through mild, radical-mediated cascades.

References

  • "Non-Covalent Organocatalyzed Domino Reactions Involving Oxindoles: Recent Advances." MDPI. URL: [Link]

  • "Stereoselective synthesis and applications of spirocyclic oxindoles." Organic Chemistry Frontiers (RSC Publishing). URL:[Link]

  • "Transition metal-catalyzed synthesis of spirooxindoles." RSC Advances (RSC Publishing). URL: [Link]

  • "Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles." Organic Letters (ACS Publications). URL: [Link]

  • "Electrochemical and Photoredox Catalysis for Constructing 5,5‐Spirocycles via Reductive Activation of N‐alkoxyphthalimides..." PMC (NIH). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Protocols for 2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one

Introduction 2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS No. 779309-80-7) is a specialized nitrogenous spiro heterocyclic building block frequently utilized as an intermediate in pharmaceutical synthesis and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS No. 779309-80-7) is a specialized nitrogenous spiro heterocyclic building block frequently utilized as an intermediate in pharmaceutical synthesis and drug development[1]. Due to its complex molecular architecture—specifically the fused cyclopentane and imidazoline-4-one rings—this compound presents unique operational and environmental challenges. Standard organic waste disposal methods are often insufficient, necessitating stringent, RCRA-compliant protocols to ensure laboratory safety and environmental integrity.

Physicochemical Profiling & Causality in Disposal

As a Senior Application Scientist, it is critical to understand why specific disposal methodologies are mandated, rather than merely following a checklist. The causality behind the disposal protocols for 2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one stems directly from its structural chemistry:

  • Microbial Recalcitrance: The spiro[4.4]nonane ring system and the tightly bound nitrogen atoms within the imidazoline moiety confer high chemical stability. In standard biological wastewater treatment systems (such as activated sludge), nitrogenous heterocyclic compounds are known to inhibit microbial adaptation, causing significant lag phases in biodegradation and potentially leading to toxic accumulation[2]. Direct discharge into municipal or standard industrial aqueous waste streams is therefore strictly prohibited.

  • Thermal NOx Generation: When subjected to uncontrolled combustion, the nitrogen atoms within the diazaspiro ring act as direct precursors for fuel-derived nitrogen oxides (NOx). To prevent the emission of these toxic gases, the mandates highly controlled thermal destruction parameters for nitrogenous heterocyclic wastes[3].

Quantitative Waste Stream Parameters

To facilitate safe handling and operational efficiency, all quantitative data regarding the segregation and disposal of this intermediate have been summarized below.

Table 1: Waste Stream Segregation and Disposal Parameters for CAS 779309-80-7

ParameterSolid/Concentrated WasteDilute Aqueous Waste
Concentration Threshold > 5% w/w< 5% w/w
Primary Disposal Method High-Temp IncinerationAdvanced Oxidation (AOP)
Temperature Requirement > 1000°CAmbient to 250°C (Hydrothermal)
Residence Time > 2 seconds30 - 120 minutes
Key Emission Control NOx Scrubbing (SCR/SNCR)Effluent pH Neutralization
Chemical Compatibility Non-halogenated organic solventsAqueous buffers, dilute acids/bases

Laboratory Segregation and Handling Methodology

Proper disposal begins at the bench. Implementing a self-validating segregation system ensures that downstream processing is both safe and compliant[4].

Protocol A: Bench-Scale Segregation and Packaging

  • Identification & Labeling: Immediately label all primary waste containers with "Hazardous Waste: Nitrogenous Heterocyclic - Contains CAS 779309-80-7".

  • Solvent Segregation (Critical Step): Strictly segregate this waste from halogenated solvents (e.g., dichloromethane, chloroform). Co-mingling nitrogenous spiro compounds with halogenated waste significantly increases the risk of generating polychlorinated dibenzodioxins (PCDDs) during downstream incineration.

  • Containment: Utilize high-density polyethylene (HDPE) or amber glass carboys. Amber glass is preferred for solutions to prevent UV-induced photodegradation, which can yield uncharacterized, potentially volatile intermediates.

  • Storage Conditions: Store in a ventilated, secondary containment area at ambient temperature (15-25°C). Ensure the storage area is isolated from strong oxidizing agents to prevent exothermic reactions.

High-Temperature Incineration Workflow

For concentrated solutions and solid residues, high-temperature incineration is the EPA-recognized gold standard for nitrogenous heterocyclic rings[3].

Protocol B: Industrial Thermal Destruction

  • Waste Atomization: Inject the liquid or dissolved spiro waste into the primary combustion chamber using high-pressure atomizers. This ensures a uniform droplet size, maximizing the surface area for rapid thermal breakdown.

  • Primary Combustion: Maintain the primary chamber at a minimum of 1000°C with a residence time exceeding 2 seconds. This intense thermal environment is required to cleave the stable spiro and imidazoline rings.

  • NOx Mitigation: Route the resulting exhaust gases through a Selective Catalytic Reduction (SCR) unit or a wet scrubber. This step is non-negotiable, as it neutralizes the nitrogen oxides generated from the imidazoline-4-one nitrogen atoms.

  • Effluent Verification: Continuously monitor stack emissions for NOx, carbon monoxide (CO), and unburned hydrocarbons to validate the destruction efficiency and ensure compliance with environmental regulations.

Disposal Workflow Visualization

The following diagram illustrates the logical routing of 2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one waste from generation to compliant discharge.

G Start Waste Generation: 2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one Segregation Waste Segregation: Halogenated vs. Non-Halogenated Start->Segregation SolidWaste Solid/Concentrated Waste Segregation->SolidWaste >5% conc. AqueousWaste Aqueous Waste Stream Segregation->AqueousWaste <5% conc. Incineration High-Temp Incineration (>1000°C) with NOx Scrubbing SolidWaste->Incineration Oxidation Advanced Oxidation Process (AOP) / Hydrothermal AqueousWaste->Oxidation Discharge Compliant Effluent Discharge Incineration->Discharge Scrubber Effluent Oxidation->Discharge

Fig 1: Disposal workflow for nitrogenous spiro heterocycles, detailing segregation and thermal destruction.

References

  • Title: Best Demonstrated Available Technology (BDAT) Background Document for Universal Standards | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Advancing wastewater sludge valorisation: Evaluating hydrothermal treatment and anaerobic digestion integration pathways | Source: Fuel (ScienceDirect) | URL: [Link]

  • Title: Sector Notebook Project - Profile of the Pharmaceutical Manufacturing Industry | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one
Reactant of Route 2
2-Phenyl-1,3-diaza-spiro[4.4]non-1-EN-4-one
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